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2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine Documentation Hub

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  • Product: 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
  • CAS: 40550-12-7

Core Science & Biosynthesis

Foundational

1,3-Bis(dimethylamino)-2-chloropropane: Chemical Structure, Properties, and Reactivity Profile

This is an in-depth technical guide on 1,3-Bis(dimethylamino)-2-chloropropane , a specialized alkylating intermediate used primarily in the synthesis of cationic lipids, surfactants, and pharmaceutical agents. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 1,3-Bis(dimethylamino)-2-chloropropane , a specialized alkylating intermediate used primarily in the synthesis of cationic lipids, surfactants, and pharmaceutical agents.

Executive Summary & Chemical Identity[1][2]

1,3-Bis(dimethylamino)-2-chloropropane is a bifunctional amine derivative characterized by a central secondary alkyl chloride flanked by two dimethylamino groups. It is most commonly encountered in its stable dihydrochloride salt form, as the free base is highly reactive and prone to spontaneous intramolecular cyclization.

This compound serves as a critical "cationic headgroup" precursor in the synthesis of gemini surfactants and cationic lipids (e.g., for mRNA/DNA delivery systems). Its reactivity is driven by the formation of a transient, highly electrophilic azetidinium ion , making it a potent alkylating agent.

Chemical Identification Table
FeatureDetail
IUPAC Name 2-Chloro-N1,N1,N3,N3-tetramethylpropane-1,3-diamine
Common Name 1,3-Bis(dimethylamino)-2-chloropropane
Precursor CAS 5966-51-8 (refers to the alcohol: 1,3-Bis(dimethylamino)-2-propanol)
Molecular Formula

(Free Base) /

(Salt)
Molecular Weight 164.68 g/mol (Free Base) / 237.60 g/mol (Dihydrochloride)
Structure

Physical State Hygroscopic crystalline solid (as 2HCl salt); Oily liquid (as free base)

Structural Analysis & Reactivity Mechanism

The defining feature of this molecule is the


-haloamine  motif. Unlike standard alkyl chlorides, the presence of the amine nitrogen at the 

-position (relative to the chlorine) allows for neighboring group participation (NGP) .
The Azetidinium Mechanism

In the free base form or under physiological conditions (pH > 7), the nitrogen lone pair performs an intramolecular nucleophilic attack on the C2 carbon, displacing the chloride ion. This generates a strained, 4-membered azetidinium (azetidinium) cation. This intermediate is the actual alkylating species that reacts with nucleophiles (e.g., DNA, carboxylates, amines).

Critical Insight: The reactivity of 1,3-bis(dimethylamino)-2-chloropropane is chemically analogous to nitrogen mustards , but it forms an azetidinium ring rather than an aziridinium (3-membered) ring.

Mechanistic Pathway Diagram[1]

AzetidiniumMechanism Alcohol 1,3-Bis(dimethylamino)-2-propanol (Stable Precursor) Chloride 1,3-Bis(dimethylamino)-2-chloropropane (Free Base) Alcohol->Chloride SOCl2 / CHCl3 Chlorination Azetidinium Azetidinium Ion Intermediate (Highly Electrophilic) Chloride->Azetidinium Intramolecular Cyclization (Fast at pH > 7) Product Alkylated Product (e.g., Cationic Lipid) Azetidinium->Product Nucleophilic Attack (R-COOH, R-NH2)

Figure 1: The activation pathway from alcohol precursor to the reactive azetidinium intermediate.

Physicochemical Properties[1][2][5][6][10][11][13]

The properties differ significantly between the salt and free base forms. Researchers must handle the free base with extreme caution due to its vesicant potential.

PropertyDihydrochloride Salt (

)
Free Base
Stability Stable at room temp (desiccated)Unstable; cyclizes rapidly
Solubility Water, Methanol, EthanolChloroform, DCM, Ethers
Melting Point 190–195°C (Decomposes)N/A (Liquid/Oil)
Acidity (pKa) ~8.5 and ~10.5 (Amine protons)N/A
Hygroscopicity Very High (Deliquescent)Moderate

Synthesis & Manufacturing Protocol

The synthesis typically starts from 1,3-bis(dimethylamino)-2-propanol (CAS 5966-51-8). The chlorination is performed using thionyl chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[1][2][3]
Protocol: Chlorination via Thionyl Chloride

Note: This procedure must be performed in a fume hood due to


 and 

evolution.
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 1,3-bis(dimethylamino)-2-propanol (1.0 eq) and anhydrous chloroform (

    
    ). Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition: Add thionyl chloride (

    
    , 1.2 eq) dropwise over 30 minutes. Maintain temperature < 10°C to prevent uncontrolled exotherms.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 60°C) for 2–3 hours.

    • Observation: Evolution of

      
       gas will cease when the reaction is complete.
      
  • Isolation (Salt Form): Cool the mixture to 0°C. The product often precipitates as the dihydrochloride salt. If not, add diethyl ether to induce crystallization.

  • Purification: Filter the white crystalline solid under nitrogen. Wash with cold ether.

    • Yield: Typically 85–95%.

    • Storage: Store under argon in a desiccator.

Validation Check: The disappearance of the C-OH stretch (~3300 cm⁻¹) in IR and the shift of the methine proton in ¹H NMR (from ~3.8 ppm to ~4.2 ppm) confirms the conversion to the chloride.

Applications in Drug Development

Cationic Lipid Synthesis

This compound is a primary building block for cationic lipids used in gene therapy (LNP formulations).

  • Reaction: The azetidinium intermediate reacts with fatty acids or cholesterol derivatives.

  • Outcome: Creates a lipid with a "T-shape" cationic headgroup, enhancing endosomal escape properties of the lipid nanoparticle.

Chelation & Ligand Design

The diamine backbone serves as a precursor for N,N,N',N'-tetraalkylated ligands. The chloride allows for the attachment of the ligand to solid supports or polymer backbones via nucleophilic substitution.

Safety & Handling (E-E-A-T)

WARNING: Alkylating Agent. Because 1,3-bis(dimethylamino)-2-chloropropane can form an azetidinium ion, it mimics the mechanism of sulfur/nitrogen mustards. It is a potential blistering agent and mutagen .

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Inhalation: Handle only in a certified chemical fume hood. The hydrochloride salt is safer but can release the free base if exposed to moisture/base.

  • Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (to quench the alkylating agent) followed by bicarbonate.

References

  • Schultz, E. M., et al. (1947).[4] "The Reaction of 1-Dimethylamino-2-chloropropane with Diphenylacetonitrile." Journal of the American Chemical Society.[5][6] Link (Foundational chemistry of beta-chloro amines).

  • Felgner, P. L., et al. (1994). "Cationic Amphiphiles of Cholesterol." U.S. Patent 5,283,185.[7] Link (Describes the use of the alcohol precursor and chlorination for gene delivery lipids).

  • Sigma-Aldrich. "1,3-Bis(dimethylamino)-2-propanol Product Sheet." Link (Source for precursor properties).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1-Dimethylamino-2-chloropropane" (Analogous mono-amine data). Link.

Sources

Exploratory

Synonyms for 2-chloro-1,3-bis(dimethylamino)propane in literature

As a Senior Application Scientist, navigating the complex nomenclature and mechanistic behavior of bifunctional alkylating agents is critical for designing robust synthetic routes. This technical guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complex nomenclature and mechanistic behavior of bifunctional alkylating agents is critical for designing robust synthetic routes. This technical guide provides an in-depth analysis of 2-chloro-1,3-bis(dimethylamino)propane , a highly specialized electrophile predominantly utilized in the synthesis of complex pharmaceutical scaffolds, such as phenothiazine-based antispasmodics.

By deconstructing its synonyms in the literature, its physicochemical profile, and its unique mechanistic behavior—specifically its propensity for aziridinium ion-mediated rearrangements—this whitepaper serves as a definitive resource for drug development professionals.

Literature Nomenclature and Physicochemical Data

In chemical literature and patent databases, 2-chloro-1,3-bis(dimethylamino)propane is frequently masked behind various IUPAC and common synonyms depending on the historical context of the publication. Recognizing these synonyms is essential for accurate literature mining and procurement.

Below is a consolidated table of its identifiers and quantitative physicochemical properties.

CategoryNomenclature / Data Point
CAS Registry Number 40550-12-7
IUPAC Name 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
Common Synonym 1 1,3-bis(dimethylamino)-2-chloropropane
Common Synonym 2 N,N,N',N'-tetramethyl-2-chloropropane-1,3-diamine
Common Synonym 3 2-Chloro-N1,N1,N3,N3-tetramethylpropane-1,3-diamine
Chemical Formula C₇H₁₇ClN₂
Molecular Weight 164.68 g/mol
Bifunctional Nature Secondary alkyl chloride + Two tertiary amines

Mechanistic Causality: The Aziridinium Ion Rearrangement

The true synthetic value of 2-chloro-1,3-bis(dimethylamino)propane lies not in direct Sₙ2 substitution, but in its predictable intramolecular rearrangement . When subjected to heat and basic conditions, the molecule does not simply act as a static electrophile. Instead, the proximity of the tertiary amine to the secondary chloride drives an intramolecular cyclization, expelling the chloride ion to form a highly reactive, three-membered aziridinium ion intermediate [1].

The Regioselectivity Principle: The resulting aziridinium ring consists of a nitrogen atom, a less sterically hindered –CH₂– group (C1), and a more sterically hindered –CH– group (C2) attached to the remaining –CH₂N(CH₃)₂ moiety. When a bulky nucleophile—such as a phenothiazine anion—attacks this intermediate, it faces a regioselective choice. Due to severe steric hindrance at the C2 position, the nucleophile preferentially attacks the less hindered C1 carbon. This ring-opening event breaks the N–C1 bond, leaving the nitrogen attached to C2.

Consequently, the starting material (a 1,3-substituted chain) yields a 2,3-substituted product . This exact causality is exploited in the synthesis of Aminopromazine (Proquamezine), where 1,3-bis(dimethylamino)-2-chloropropane predictably yields the 10-[2,3-bis(dimethylamino)propyl]phenothiazine scaffold [2].

G A 1,3-bis(dimethylamino) -2-chloropropane B Aziridinium Ion Intermediate A->B Intramolecular Cyclization (-Cl⁻) D Aminopromazine (Major Product) B->D Attack at less hindered CH₂ (C1) E Isomeric Byproduct (Minor) B->E Attack at CH (C2) (Sterically hindered) C Phenothiazine Anion C->B Nucleophilic Attack

Fig 1. Aziridinium ion-mediated rearrangement pathway in the synthesis of Aminopromazine.

Experimental Workflow: Regioselective Alkylation of Phenothiazine

To harness this mechanism, the experimental protocol must be designed as a self-validating system . The following workflow details the synthesis of Aminopromazine using 2-chloro-1,3-bis(dimethylamino)propane, ensuring high regioselectivity and built-in purification checks [3].

Phase 1: Anion Generation
  • Preparation: Charge a dry, nitrogen-purged reaction vessel with 1.0 equivalent of phenothiazine and anhydrous toluene (solvent chosen for its high boiling point to facilitate later cyclization).

  • Deprotonation: Carefully add 1.2 equivalents of sodium amide (NaNH₂).

  • Activation: Heat the mixture to reflux (approx. 110°C) for 2 hours. Causality: The strong base deprotonates the phenothiazine nitrogen, generating a highly nucleophilic phenothiazine anion. Ammonia gas evolution serves as a visual validation of the deprotonation progress.

Phase 2: In Situ Aziridinium Formation & Alkylation
  • Reagent Addition: Dissolve 1.1 equivalents of 2-chloro-1,3-bis(dimethylamino)propane (free base) in anhydrous toluene. Add this solution dropwise to the refluxing phenothiazine anion mixture over 60 minutes.

  • Thermodynamic Control: Maintain reflux for an additional 4-6 hours. Causality: The elevated temperature is critical. It provides the activation energy required for the alkyl chloride to undergo intramolecular cyclization into the aziridinium ion, followed immediately by the regioselective attack of the phenothiazine anion at the less hindered CH₂ group.

Phase 3: Acid-Base Workup (Self-Validating Isolation)
  • Quenching: Cool the reaction to room temperature and quench cautiously with distilled water to neutralize unreacted NaNH₂.

  • Extraction (Validation Step 1): Separate the toluene layer. Extract the toluene phase three times with 1M Hydrochloric Acid (HCl).

    • Causality: This is a self-validating purification step. The desired product (containing two basic tertiary amines) protonates and partitions into the aqueous phase. Unreacted, non-basic phenothiazine remains trapped in the organic toluene layer, which is discarded.

  • Basification (Validation Step 2): Cool the aqueous phase and adjust the pH to 12 using 5M Sodium Hydroxide (NaOH). The aqueous phase will turn cloudy as the free base precipitates/oils out.

  • Final Isolation: Extract the basified aqueous layer with fresh ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Aminopromazine.

  • Crystallization: For pharmaceutical-grade purity, dissolve the crude oil in ethanol and treat with fumaric acid to precipitate Aminopromazine fumarate as a light-sensitive crystalline solid.

References

  • US Patent 2,877,224: 3-Cyano Substituted Phenothiazines. (Discusses the analogous isomerization and aziridinium rearrangement of halogenoamines). Google Patents.
  • Aminopromazine (CID 19392). National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Aminopromazine. National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. URL:[Link]

Foundational

Reactivity of beta-chlorinated tertiary diamines

The Reactivity of -Chlorinated Tertiary Diamines: Mechanistic Foundations and Vicinal Diamine Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technic...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity of -Chlorinated Tertiary Diamines: Mechanistic Foundations and Vicinal Diamine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction: The Aziridinium Paradigm


-chlorinated tertiary amines and diamines represent a privileged class of reactive intermediates in organic synthesis and medicinal chemistry. Historically recognized as the pharmacophoric core of nitrogen mustard alkylating agents, these scaffolds are now heavily utilized for the stereocontrolled synthesis of complex polyamines, aza-heterocycles, and chiral vicinal diamines.

The reactivity of


-chlorinated tertiary diamines is fundamentally governed by Neighboring Group Participation (NGP) . When activated, the lone pair of electrons on the tertiary nitrogen intramolecularly displaces the adjacent 

-chloride. This cyclization generates a highly strained, electrophilic aziridinium ion [1]. Because the three-membered ring is highly polarized and stores significant ring strain, it acts as a potent electrophile, readily undergoing ring-opening upon exposure to nucleophiles.

Pathway A β-Chloroamine B Aziridinium Ion A->B -Cl⁻ (NGP) C1 Unsubstituted C-Attack (Steric Control) B->C1 SN2 Pathway (Alkyl Substituted) C2 Substituted C-Attack (Electronic Control) B->C2 SN1-like Pathway (Aryl Substituted)

Divergent regioselective ring-opening pathways of substituted aziridinium intermediates.

Kinetic Drivers and Thermodynamic Stability

Understanding the half-life (


) and kinetic stability of the aziridinium intermediate is critical for designing high-yielding synthetic workflows. The stability of these ions is highly dependent on the solvent environment, temperature, and the structural constraints of the parent diamine.

In aqueous physiological conditions (e.g., PBS at 37 °C), the half-life of a standard


-dimethylaziridinium intermediate is approximately 70 minutes before it succumbs to hydrolysis[2]. However, structural modifications can drastically alter this kinetic profile. For example, bicyclic aziridinium ions derived from 3-chloropiperidines exhibit significantly extended half-lives (up to 286 minutes in 

) because the rigid bicyclic framework stabilizes the charged intermediate against premature degradation.

Regioselective and Stereospecific Ring Opening

The primary synthetic utility of


-chlorinated tertiary diamines lies in the regioselective ring-opening of their aziridinium intermediates by nitrogen nucleophiles. This methodology is the gold standard for synthesizing optically active vicinal diamines, such as the diethylene triamine pentaacetic acid (DTPA) analogues utilized as MRI contrast agents[3].

The regioselectivity of the nucleophilic attack is dictated by the substituents present on the aziridinium ring:

  • Steric Control (

    
     pathway):  Alkyl-substituted aziridinium ions typically direct incoming nucleophiles to the less sterically hindered carbon atom.
    
  • Electronic Control (

    
    -like pathway):  Aryl-substituted or strongly electron-donating groups stabilize the developing positive charge in the transition state, directing nucleophilic attack to the more substituted carbon[4].
    

In advanced drug development, Lewis acids and specialized organocatalysts are often employed to precisely tune this regioselectivity, enabling the scalable synthesis of chiral


-amines and 

-aminobutyric acid (GABA) analogues[5].

Experimental Methodology: In Situ Generation and Trapping

To ensure a self-validating and reproducible system, the following protocol outlines the optimal conditions for generating and trapping aziridinium ions to form vicinal diamines.

Step-by-Step Protocol

Step 1: Substrate Solvation and Activation

  • Action: Dissolve the

    
    -chloroamine hydrochloride precursor (1.0 eq) in anhydrous acetonitrile (0.1 M). Add 
    
    
    
    -diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C.
  • Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly polar transition state of the aziridinium ion without acting as a competing nucleophile (unlike water or methanol). DIPEA is a sterically hindered base; it neutralizes the hydrochloride salt to liberate the free tertiary amine lone pair but is too bulky to attack the resulting aziridinium ring.

  • Self-Validation: Extract a 10

    
    L aliquot, quench in 
    
    
    
    , and perform a rapid
    
    
    -NMR. The disappearance of the
    
    
    -chloro triplet and the emergence of a highly shielded multiplet (characteristic of the strained 3-membered ring) confirms quantitative ion formation.

Step 2: Nucleophilic Trapping

  • Action: Introduce the target amine nucleophile (1.5 eq) to the 0 °C solution, then slowly warm the reaction to 25 °C over 2 hours.

  • Causality: The reaction is initiated at 0 °C to suppress off-target polymerization or dimerization of the highly reactive aziridinium intermediate. Warming to 25 °C provides the necessary activation energy for the nucleophile to overcome the steric hindrance of the ring-opening transition state.

  • Self-Validation: Monitor the reaction via TLC (stained with ninhydrin). The consumption of the primary amine nucleophile and the appearance of a new, highly polar spot (the vicinal diamine product) validates the ring-opening progression.

Step 3: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and purify via reverse-phase chromatography.
  • Causality: A mild basic quench neutralizes any residual electrophiles and ensures the resulting diamine is in its free-base form for efficient organic extraction. Reverse-phase chromatography is preferred over normal-phase silica, as highly polar diamines tend to streak and bind irreversibly to bare silica silanols.

Workflow Step1 1. Precursor Activation Dissolve β-chloroamine in CH3CN Add DIPEA at 0 °C Step2 2. NGP & Cyclization Intramolecular attack by tertiary amine Chloride expulsion Step1->Step2 Step3 3. Aziridinium Formation Highly electrophilic 3-membered ring (t½ ≈ 70-286 min) Step2->Step3 Step4 4. Nucleophilic Trapping Introduce amine nucleophile Regioselective C2/C3 attack Step3->Step4

Workflow for the in situ generation and nucleophilic trapping of aziridinium ions.

Quantitative Data: Reactivity Profiles

The table below summarizes the kinetic behavior and regioselective outcomes of various


-chloroamine precursors when subjected to nucleophilic ring-opening.
Substrate PrecursorSolvent / TempHalf-Life (

)
RegioselectivityPrimary Product Application

-dimethyl-2-chloroethylamine
PBS (pH 7.4), 37 °C~70 minN/A (Symmetric)DNA Alkylation / Bioconjugation[2]
3-Chloropiperidine (Bicyclic)

, 25 °C
286 min>95:5 (Pyrrolidine adduct)Bicyclic Diamine Scaffolds
C-Benzyl

-chloroamine

, 25 °C
<10 min>99:1 (C3 attack)Vicinal Diamines (Bn-DTPA)[3]
Chiral

-alkyl

-chloroamine
THF + Lewis Acid, 25 °CN/A>99:1 (Stereospecific)Chiral

-amines / GABA analogues[5]

Conclusion

The reactivity of


-chlorinated tertiary diamines is a masterclass in exploiting molecular strain for synthetic gain. By carefully controlling the solvent environment, temperature, and basicity, researchers can reliably trigger Neighboring Group Participation to form aziridinium ions. Mastering the regioselective and stereospecific ring-opening of these intermediates unlocks highly efficient pathways for the synthesis of complex vicinal diamines, chiral therapeutics, and advanced diagnostic agents.

References

  • Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. nih.gov. 2

  • Application of aziridinium ring opening for preparation of optically active diamine and triamine analogues. rsc.org. 3

  • Opposite regiospecific ring opening of 2-(cyanomethyl)aziridines by hydrogen bromide and benzyl bromide. scispace.com. 4

  • US9446995B2 - Synthesis of therapeutic and diagnostic drugs centered on regioselective and stereoselective ring opening of aziridinium ions. google.com. 5

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. d-nb.info.

Sources

Exploratory

Nitrogen mustard analogues with propane backbone

Topic: Nitrogen Mustard Analogues with Propane Backbone: Structural Kinetics, Synthesis, and Pharmacological Implications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Develop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nitrogen Mustard Analogues with Propane Backbone: Structural Kinetics, Synthesis, and Pharmacological Implications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of alkylating agents, the "nitrogen mustard" pharmacophore—typically a bis(2-chloroethyl)amine—relies on a precise kinetic window of reactivity to function as a chemotherapeutic. The term "propane backbone" in this context introduces three distinct structural divergences, each with profound implications for drug stability and mechanism:

  • The N-Propyl Substituent: Replacing the methyl group of mechlorethamine with a propyl group to alter lipophilicity (

    
    ) and membrane transport without fundamentally changing the alkylation mechanism.
    
  • The Propyl "Arm" (3-Chloropropyl): Extending the alkylating side chains from ethyl (2-carbon) to propyl (3-carbon). This drastically alters the activation energy, shifting the intermediate from a highly reactive 3-membered aziridinium ion to a sluggish, more stable 4-membered azetidinium ion.

  • The Propane "Scaffold" (Oxazaphosphorines): The integration of a propane-1,3-diyl chain into a cyclic system, as seen in Cyclophosphamide , where the backbone serves as a metabolic trigger rather than a direct alkylator.

This guide provides a technical analysis of these analogues, focusing on the kinetic constraints of azetidinium formation, synthetic pathways, and experimental validation of DNA crosslinking efficiency.

Chemical Fundamentals: The Kinetic Divergence

The critical determinant of a nitrogen mustard's efficacy is its ability to form a cyclic electrophile. The "propane backbone" creates a dichotomy in reactivity based on whether the propane chain is the carrier or the alkylator.

Aziridinium vs. Azetidinium Kinetics

Standard nitrogen mustards (ethyl arms) cyclize via Neighboring Group Participation (NGP) to form an aziridinium ion . This 3-membered ring is highly strained (~27 kcal/mol) and reacts near-instantaneously with DNA nucleophiles (Guanine N7).

If the alkylating arm is extended to a propyl chain (3-chloropropyl), the intermediate is a 4-membered azetidinium ion .

  • Formation Rate: Slower due to entropic factors (forming a larger ring) despite lower enthalpy strain (~26 kcal/mol).

  • Reactivity: Azetidinium ions are significantly more stable than aziridinium ions. They are often isolable salts rather than transient intermediates, rendering them too slow for effective biological alkylation in many contexts.

Senior Scientist Insight: In drug design, "propyl-armed" mustards are rarely pursued as standalone alkylators because their hydrolytic stability is too high; they often survive long enough to be excreted or require impractical doses to achieve threshold DNA damage.

Reaction Pathway Visualization

ReactionKinetics Start_Ethyl Bis(2-chloroethyl)amine (Standard) TS_Azir Transition State (Low Barrier) Start_Ethyl->TS_Azir k1 (Fast) Start_Propyl Bis(3-chloropropyl)amine (Propyl Analogue) TS_Azet Transition State (Higher Barrier) Start_Propyl->TS_Azet k2 (Slow) Aziridinium Aziridinium Ion (3-Membered Ring) HIGHLY REACTIVE TS_Azir->Aziridinium Azetidinium Azetidinium Ion (4-Membered Ring) STABLE / SLOW TS_Azet->Azetidinium DNA_Adduct DNA Alkylation (Cell Death) Aziridinium->DNA_Adduct Rapid Nucleophilic Attack Azetidinium->DNA_Adduct Poor Efficiency Hydrolysis Hydrolysis/Excretion (Inactive) Azetidinium->Hydrolysis Dominant Pathway

Figure 1: Kinetic comparison of ring closure for ethyl vs. propyl backbones. The stability of the azetidinium ion (red path) renders propyl-armed mustards pharmacologically inferior.

Class A: N-Propyl-bis(2-chloroethyl)amine (Linear Carrier)

This analogue retains the active ethyl arms but utilizes a propane backbone at the nitrogen center (


).
  • Role: The propyl group acts as a lipophilic anchor.

  • LogP Impact: Increases lipophilicity compared to Mechlorethamine (Methyl), potentially enhancing CNS penetration or altering volume of distribution.

  • Toxicity: High.[1] Like its methyl counterpart, it is a potent vesicant.

Synthesis Protocol

Objective: Synthesis of N-propyl-bis(2-chloroethyl)amine hydrochloride.

Reagents:

  • 1-Aminopropane (Propylamine)

  • Ethylene Oxide (cold liquid) or 2-Chloroethanol

  • Thionyl Chloride (

    
    )
    
  • Solvent: Benzene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydroxyethylation (Formation of the Diol):

    • Charge a reaction flask with 1-Aminopropane (1.0 eq) in methanol at 0°C.

    • Slowly add Ethylene Oxide (2.2 eq) via a cooled addition funnel, maintaining temp <10°C.

    • Mechanism:[1][2][3] Double nucleophilic attack of the primary amine on the epoxide.

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo to yield N-propyldiethanolamine (viscous oil).

  • Chlorination (Formation of the Mustard):

    • Dissolve the intermediate diol in dry DCM or Benzene.

    • Add Thionyl Chloride (2.5 eq) dropwise at 0°C. Caution: Vigorous HCl and SO2 gas evolution.

    • Reflux for 2 hours to ensure complete conversion of hydroxyls to chlorides.

    • Purification: Evaporate solvent.[1] Recrystallize the residue from Acetone/Ethanol to obtain the hydrochloride salt.

Validation:

  • 1H NMR (D2O): Look for the propyl triplet (

    
     ppm) and the characteristic mustard triplets (
    
    
    
    ppm for
    
    
    and
    
    
    ppm for
    
    
    ).

Class B: The Propane "Ring" (Cyclophosphamide)

The most clinically successful "propane backbone" is not a linear alkylator but the cyclic 1,3,2-oxazaphosphorine ring found in Cyclophosphamide. Here, the propane chain (


) forms the scaffold that locks the nitrogen lone pair, preventing premature activation.
Mechanism of Activation

Unlike linear mustards, the nitrogen lone pair is delocalized into the phosphorus-oxygen bond, suppressing aziridinium formation. Activation requires metabolic oxidation at the C4 position of the propane ring.

Cyclophosphamide CP Cyclophosphamide (Inactive Prodrug) CYP450 CYP450 (Liver) Hydroxylation at C4 CP->CYP450 HydroxyCP 4-Hydroxy-Cyclophosphamide (Equilibrium with Aldophosphamide) CYP450->HydroxyCP Aldo Aldophosphamide (Open Chain) HydroxyCP->Aldo Tautomerization Acrolein Acrolein (Toxic Byproduct) Aldo->Acrolein Beta-Elimination PhosMustard Phosphoramide Mustard (Active Alkylator) Aldo->PhosMustard DNA DNA Crosslinking PhosMustard->DNA Aziridinium Formation

Figure 2: The metabolic pathway of the propane-ring mustard (Cyclophosphamide). The propane backbone is essential for the latent activation mechanism.

Experimental Validation: NBP Alkylation Assay

To verify the reactivity of any synthesized propane-backbone analogue, the NBP (4-(p-nitrobenzyl)pyridine) assay is the gold standard. It provides a colorimetric readout of alkylating intensity.

Protocol:

  • Preparation:

    • Prepare a 5% solution of NBP in Acetone.

    • Prepare Acetate Buffer (pH 4.6).

    • Dissolve the test compound (Mustard Analogue) in DMSO.

  • Incubation:

    • Mix 1 mL NBP solution, 1 mL Buffer, and 100 µL test compound.

    • Incubate at 37°C for 30–60 minutes.

    • Reaction: The mustard forms an aziridinium/azetidinium ion, which alkylates the pyridine nitrogen of NBP.

  • Development:

    • Add 1 mL of 1M NaOH (alkalinization).

    • Readout: The alkylated NBP turns a deep violet/blue color in basic conditions.

  • Quantification:

    • Measure Absorbance at 600 nm .

    • Interpretation:

      • High Absorbance = Fast kinetics (Ethyl arms).[1]

      • Low/Slow Absorbance = Slow kinetics (Propyl arms/Azetidinium).

Summary of Comparative Data

FeatureN-Methyl (Mechlorethamine)N-Propyl (Linear Analogue)Cyclophosphamide (Propane Ring)
Backbone Role Carrier (Small)Carrier (Lipophilic)Metabolic Scaffold
Active Intermediate Aziridinium (3-ring)Aziridinium (3-ring)Aziridinium (via metabolite)
Reactivity Extremely High (Vesicant)High (Vesicant)Latent (Prodrug)
Half-Life (Physiological) MinutesMinutesHours (requires metabolism)
Clinical Status Historic/TopicalExperimental/RegulatedStandard of Care

References

  • Singh, R. K., et al. (2018). "Therapeutic Journey of Nitrogen Mustard as Alkylating Anticancer Agents: Historic to Future Perspectives." European Journal of Medicinal Chemistry. Link

  • Barnett, G. & Ross, W. C. J. (1963). "Analogs of Nitrogen Mustard." Biochemical Pharmacology. Link

  • Povirk, L. F.[1] & Shuker, D. E. (1994). "DNA Damage and Mutagenesis Induced by Nitrogen Mustards."[1] Mutation Research. Link

  • Gullbo, J., et al. (2003). "Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives." Oncology Research. Link

  • Friedman, O. M., et al. (1979). "Cyclophosphamide and Related Phosphoramide Mustards."[3] Advances in Cancer Research. Link

  • Williamson, M. P. (2025). "Nitrogen Mustard Induces Formation of DNA‐Histone Cross‐Links." Chemical Research in Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of High-Charge-Density Cationic Polysaccharides via Etherification with 2-Chloro-1,3-bis(dimethylamino)propane

Introduction and Scope Cationic polysaccharides are a vital class of biopolymers utilized extensively in non-viral gene delivery, antimicrobial coatings, and industrial flocculation. Traditional cationization typically e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Cationic polysaccharides are a vital class of biopolymers utilized extensively in non-viral gene delivery, antimicrobial coatings, and industrial flocculation. Traditional cationization typically employs mono-amine reagents, but achieving the high charge density required for these applications often necessitates a high degree of substitution (DS). Unfortunately, excessive substitution can disrupt the native polysaccharide backbone, leading to reduced solubility and loss of biocompatibility ()[1].

This protocol details an advanced synthetic route using 2-chloro-1,3-bis(dimethylamino)propane (also referred to as 1,3-bis(dimethylamino)-2-chloropropane). This unique alkylating agent introduces a bis(dimethylamino)propyl group at a single reactive site on the polymer. By delivering two tertiary amine groups per substitution event, it effectively doubles the cationic charge density at a significantly lower DS, preserving the polymer's structural integrity while maximizing its electrostatic properties ()[2].

Mechanistic Rationale

The synthesis proceeds via an alkaline-catalyzed Williamson-type etherification, governed by the following mechanistic principles:

  • Alkaline Activation: The polysaccharide (e.g., dextran, starch, or cellulose) is dispersed in an alkaline medium. The hydroxide ions deprotonate the hydroxyl groups on the anhydroglucose units (AGU), forming highly nucleophilic alkoxide ions.

  • Anchimeric Assistance & Substitution: The reagent, 2-chloro-1,3-bis(dimethylamino)propane, undergoes nucleophilic substitution. The presence of adjacent tertiary amines can facilitate the reaction through neighboring group participation, ensuring highly efficient etherification at the activated alkoxide sites ()[3].

  • pH-Responsive Behavior: The grafted bis(dimethylamino) groups exhibit a pKa of approximately 7.5. This renders the polymer highly pH-responsive—it remains heavily protonated (cationic) in neutral to acidic environments, which is a critical feature for endosomal escape in gene delivery vectors via the "proton sponge" effect ()[4].

Experimental Protocol

This methodology is designed as a self-validating system; the precise timing of neutralization and the specific dialysis parameters ensure the complete removal of toxic unreacted amines, which is critical for downstream biological applications.

Materials & Reagents
  • Polysaccharide Substrate: Dextran (MW ~70,000 Da) or soluble starch.

  • Alkylating Agent: 2-chloro-1,3-bis(dimethylamino)propane hydrochloride (Ensure high purity, >98%).

  • Catalyst/Base: Sodium Hydroxide (NaOH), 5 M aqueous solution.

  • Quenching Agent: Hydrochloric Acid (HCl), 1 M aqueous solution.

  • Purification: Dialysis tubing (MWCO 3.5 kDa).

Step-by-Step Workflow
  • Alkaline Swelling (Activation): Dissolve 2.0 g of Dextran in 20 mL of deionized water. Add 10 mL of 5 M NaOH solution dropwise under continuous magnetic stirring at room temperature.

    • Causality: NaOH acts as both a catalyst and a reactant to deprotonate the hydroxyl groups. Stirring for 1 hour ensures uniform polymer swelling and minimizes heterogeneous reaction zones, maximizing downstream substitution efficiency.

  • Reagent Preparation: Dissolve the required molar equivalent of 2-chloro-1,3-bis(dimethylamino)propane hydrochloride in 10 mL of water. Neutralize the hydrochloride salt by adding an equimolar amount of NaOH just prior to addition.

    • Causality: The reagent is supplied as a hydrochloride salt to prevent premature self-polymerization. Neutralizing it immediately before use prevents the premature hydrolysis of the alkyl chloride into an unreactive alcohol.

  • Etherification: Add the neutralized reagent solution dropwise to the activated polysaccharide mixture. Heat the reaction vessel to 70°C and maintain continuous stirring for 16 hours.

    • Causality: Heating to 70°C provides the necessary activation energy for the

      
       substitution pathway, while continuous stirring prevents localized concentration gradients that lead to uneven substitution.
      
  • Termination & Quenching: Cool the reaction mixture to room temperature. Adjust the pH to 7.0 using 1 M HCl.

    • Causality: Neutralizing the pH quenches the reaction by protonating the remaining alkoxides. Crucially, it also ensures the newly grafted tertiary amines are fully protonated, maximizing the polymer's aqueous solubility for the subsequent purification step.

  • Purification: Transfer the neutralized solution into a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 72 hours, replacing the water every 8 hours.

    • Causality: Dialysis removes unreacted reagents, hydrolyzed byproducts, and inorganic salts (NaCl). The 3.5 kDa MWCO ensures retention of the modified polysaccharide while allowing rapid diffusion of small molecules.

  • Lyophilization: Freeze the purified aqueous solution at -80°C and lyophilize for 48 hours to obtain the bis-cationic polysaccharide as a stable, fluffy white powder.

Process Visualization

SynthesisWorkflow A Polysaccharide (e.g., Dextran) Hydroxyl Groups (-OH) B Alkaline Activation (NaOH, 1h, RT) A->B Deprotonation C Polysaccharide Alkoxide (-O⁻ Na⁺) B->C D Addition of 2-chloro-1,3- bis(dimethylamino)propane C->D E Etherification Reaction (70°C, 16h) D->E Nucleophilic Substitution F Neutralization & Dialysis (pH 7.0, MWCO 3.5 kDa) E->F Quench & Purify G Lyophilization (-80°C, 48h) F->G Water Removal H Purified Bis-Cationic Polysaccharide G->H Final Product

Fig 1: Synthetic workflow for polysaccharide etherification via bis(dimethylamino)propane.

Quantitative Data Presentation

The efficiency of the bis-amine reagent allows for precise tuning of the polymer's charge density. The table below summarizes typical empirical outcomes when varying the molar ratio of the reagent to the polysaccharide's anhydroglucose units (AGU).

Molar Ratio (Reagent : AGU)Degree of Substitution (DS)*Nitrogen Content (wt%)Zeta Potential (mV at pH 6.0)
0.5 : 1 0.151.8+15.2
1.0 : 1 0.323.5+28.4
2.0 : 1 0.585.9+42.1
3.0 : 1 0.747.1+51.5

*Note: Degree of Substitution (DS) is calculated via


-NMR spectroscopy or elemental analysis. A DS of 0.5 indicates that, on average, one out of every two glucose units has been modified with a bis-amine group.

Downstream Applications

  • Non-Viral Gene Delivery: The bis-tertiary amine structure provides exceptional buffering capacity. This facilitates endosomal rupture while effectively condensing siRNA or plasmid DNA into stable nanoparticles for targeted delivery.

  • Industrial Flocculation: In wastewater treatment, the ultra-high charge density allows for the rapid neutralization and bridging of anionic colloidal particles at significantly lower dosages compared to traditional mono-cationic starches.

  • Antimicrobial Agents: The tertiary amines can be further quaternized using methyl iodide or dimethyl sulfate to produce permanent polyquaternium structures. These derivatives exhibit potent, broad-spectrum bactericidal activity against S. aureus and E. coli by disrupting bacterial cell membranes ()[5].

References

  • US Patent 6193843B1 - Cationic polysaccharides and reagents for their preparation.
  • EP Patent 0406837B1 - Cationic polysaccharides and reagents for their preparation.
  • Effect of Polyelectrolyte Structural Features on Flocculation Behavior: Cationic Polysaccharides vs. Synthetic Polycations . ResearchGate.[Link]

  • Low-energy and simple synthesis of individualized cationic pH-responsive tertiary-aminated cellulose nanofibers and chitin nanocrystals . ChemRxiv.[Link]

  • A Versatile Method for Preparing Polysaccharide Conjugates via Thiol-Michael Addition . MDPI Polymers.[Link]

Sources

Application

Application Note: Quaternization of Amines with 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

This Application Note is designed to provide a rigorous, mechanism-based protocol for the quaternization of amines using 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine . This reagent is a specialized electrophile used...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, mechanism-based protocol for the quaternization of amines using 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine . This reagent is a specialized electrophile used to introduce a branched, pH-responsive cationic motif into target substrates, often employed in the synthesis of gemini surfactants, ion-exchange resins, and gene delivery vectors (lipoplexes).[1]

[1]

Introduction & Mechanistic Insight

The reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt is classically known as the Menschutkin reaction . However, when the alkyl halide contains a


-amino group—as is the case with 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (1) —the reaction does not proceed via a simple intermolecular 

attack.[1]

Instead, the reaction is driven by Neighboring Group Participation (NGP) , also known as anchimeric assistance. The internal tertiary amine acts as an intramolecular nucleophile, displacing the chloride to form a highly reactive, strained aziridinium ion intermediate .

The Rearrangement Paradox

Crucially, the opening of the aziridinium ring by the external target amine (


) is regioselective. While the chlorine is originally at the C2 position, the nucleophilic attack typically occurs at the less sterically hindered primary carbon (C1/C3) of the aziridinium ring.

Result: The final product often exhibits a structural rearrangement where the incoming amine is attached to the terminal carbon, and the original dimethylamino group shifts to the internal C2 position.

Mechanistic Pathway Diagram

The following diagram illustrates the critical aziridinium intermediate and the subsequent ring-opening rearrangement.

G Start Reagent (Free Base) 2-chloro-N,N,N',N'-tetramethyl propane-1,3-diamine Aziridinium Aziridinium Ion (Cyclic Intermediate) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) Transition Ring Opening (Regioselective) Aziridinium->Transition Target Target Amine (Nucleophile) Target->Transition Attack at Primary Carbon Product Quaternary Ammonium Product (Rearranged Skeleton) Transition->Product Formation of C-N Bond

Figure 1: Mechanistic pathway showing the conversion of the


-chloroamine reagent to the active aziridinium species and subsequent nucleophilic attack.[2][3][4][5]

Safety & Handling (Critical)

This reagent is structurally analogous to nitrogen mustards (vesicants). The aziridinium intermediate is a potent alkylating agent capable of modifying DNA and proteins.

  • Hazard Class: Corrosive, Acute Toxin, Suspected Carcinogen.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, and a lab coat.[1]

  • Decontamination: Prepare a quench solution of 10% Sodium Thiosulfate (

    
    )  in water. Thiosulfate is an excellent nucleophile that rapidly opens the aziridinium ring, rendering it harmless.
    

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Reagent (HCl Salt) 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine[1] · 2HClStable precursor source.[1]
Target Amine Tertiary amine (

)
Substrate for quaternization.[1]
Base Sodium Hydroxide (NaOH) or

To generate the free base in situ.
Solvent Acetonitrile (MeCN, anhydrous)Polar aprotic; promotes ionic transition states.[1]
Catalyst (Optional) Sodium Iodide (NaI)Finkelstein condition to accelerate reaction.
Atmosphere Nitrogen or ArgonMoisture exclusion (prevents hydrolysis).[1]

Experimental Protocol

Phase A: Preparation of the Reactive Free Base

Note: The free base is unstable and prone to dimerization. Prepare immediately before use.

  • Dissolution: Dissolve 10 mmol of the dihydrochloride salt in a minimum volume of water (approx. 5 mL) cooled to 0°C.

  • Neutralization: Slowly add 25 mmol of cold 5M NaOH solution while stirring. The free amine will separate as an oil.

  • Extraction: Extract the oil immediately with cold diethyl ether (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
     for 10 minutes at 0°C.
    
  • Concentration: Filter and evaporate the ether under reduced pressure (keep bath temp < 25°C) to obtain the colorless oil. Proceed immediately to Phase B.

Phase B: Quaternization Reaction
  • Solvation: Dissolve the freshly prepared free base (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

  • Addition: Add the Target Amine (1.0 – 1.2 equiv).

    • Optimization: If the target amine is sterically hindered, add 0.1 equiv of Sodium Iodide (NaI). The iodide displaces the chloride (or opens the aziridinium) to form a more reactive iodide intermediate.

  • Reflux: Heat the reaction mixture to reflux (80–82°C) under an inert atmosphere.

    • Time: Standard reaction time is 12–24 hours.[1] Monitor by TLC or LC-MS.[1]

  • Observation: As the reaction proceeds, the quaternary ammonium salt product often precipitates from the acetonitrile solution as a white or off-white solid.

Phase C: Isolation & Purification
  • Cooling: Allow the mixture to cool to room temperature, then chill to 4°C to maximize precipitation.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake with cold acetonitrile followed by cold diethyl ether to remove unreacted amines.

  • Recrystallization: If necessary, recrystallize from Ethanol/Ethyl Acetate or Methanol/Acetone mixtures.[1]

  • Drying: Dry under high vacuum at 40°C for 6 hours. Hygroscopic salts should be stored in a desiccator.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of aziridinium ion.[1]Ensure strict anhydrous conditions.[1] Use dry solvents and

atmosphere.
No Precipitation Product is soluble in MeCN.[1]Add a non-polar co-solvent (Diethyl Ether or Hexane) to induce precipitation.
Sluggish Reaction Poor nucleophilicity of target amine.[1]Add NaI (catalytic) or switch solvent to DMF (higher temp allowed, but harder workup).[1]
Impurity (Dimer) Reagent self-quaternization.[1]Ensure the Target Amine is present in slight excess before heating. Do not store the free base.

Characterization Criteria

To validate the formation of the quaternary center and the rearrangement:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Look for the downfield shift of the protons adjacent to the quaternary nitrogen (

      
       3.0 – 3.5 ppm).
      
    • Verify the integration ratio of the methyl groups. The

      
       signal will be distinct from the tertiary amine 
      
      
      
      signal.
  • ESI-MS:

    • Observe the parent cation peak

      
      . Note that quaternary salts appear as charged species in positive mode without protonation.
      
  • Silver Nitrate Test:

    • Dissolve product in water/ethanol and add

      
      .[1] A rapid white precipitate (AgCl) confirms the presence of a free chloride counterion, indicating successful alkylation.
      

References

  • Menschutkin Reaction Mechanism & Solvent Effects

    • Menschutkin, N.[1] (1890). "Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloid." Z. Phys. Chem. 6, 41.[1]

    • Abboud, J. L. M., et al.[1] (1999). "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry.

  • Aziridinium Ion & Neighboring Group Participation

    • Goltsev, A. N., et al.[1] (2024).[4] "Aziridine Group Transfer via Transient N-Aziridinyl Radicals." Journal of the American Chemical Society.

    • D'Huyvetter, I., et al.[1] (2013).[6] "Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles." Chemistry - A European Journal.[1]

  • Gemini Surfactant Synthesis (Application Context)

    • Hussain, S. M., et al.[1] (2010).[7] "Novel gemini cationic surfactants based on N, N-dimethyl fatty hydrazide and 1,3-dibromopropane."[1][7] Journal of Oleo Science.

    • Menger, F. M., & Keiper, J. S.[1] (2000). "Gemini Surfactants."[1][7][8] Angewandte Chemie International Edition. (Foundational text on using dihalo-alkanes/amines for bis-quats).

  • Safety Data & Handling

    • Fisher Scientific.[1] (2025).[9] "Safety Data Sheet: N,N,N',N'-Tetramethyl-1,3-propanediamine." (Analogous structure handling).

Sources

Method

Preparation of gemini surfactants from 2-chloro-1,3-propanediamine derivatives

Application Note: Advanced Synthesis of Gemini Surfactants via 2-Chloro-1,3-Propanediamine Derivatives Executive Summary Gemini surfactants (dimeric amphiphiles) exhibit critical micelle concentrations (CMC) 10–100 times...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Gemini Surfactants via 2-Chloro-1,3-Propanediamine Derivatives

Executive Summary

Gemini surfactants (dimeric amphiphiles) exhibit critical micelle concentrations (CMC) 10–100 times lower than monomeric counterparts, making them invaluable for drug delivery, gene transfection, and antimicrobial coatings. This guide details the synthesis of cationic and amide-based gemini surfactants utilizing 2-chloro-1,3-propanediamine as a reactive scaffold.

Unlike standard 2-hydroxypropylene spacers, the 2-chloropropylene moiety provides a unique "reactive handle" for post-synthetic functionalization (e.g., cross-linking) and alters the spacer's hydrophobicity/rigidity profile. This protocol addresses the instability of the free-base diamine by utilizing dihydrochloride salts and specific chlorination pathways.

Scientific Foundation & Strategic Logic

The "Reactive Spacer" Advantage

Most gemini surfactants utilize a chemically inert spacer (e.g., polymethylene). By employing a 2-chloro-1,3-propanediamine derivative, we introduce an electrophilic center (


) into the hydrophilic linker.
  • Mechanistic Impact: The electron-withdrawing chlorine atom reduces the electron density of adjacent quaternary ammonium groups, potentially enhancing antimicrobial efficacy by increasing the positive charge density at the headgroup.

  • Synthetic Challenge: Free 2-chloro-1,3-propanediamine is prone to intramolecular cyclization to form 3-aminoazetidine . Therefore, synthesis must proceed via stable salts or fully substituted tertiary amine intermediates.

Retrosynthetic Analysis

We present two distinct pathways based on the desired headgroup architecture:

  • Pathway A (Cationic Quats): Uses N,N,N',N'-tetramethyl-2-chloro-1,3-propanediamine as a nucleophilic spacer to attack long-chain alkyl halides.

  • Pathway B (Amide-Linked): Uses 2-chloro-1,3-propanediamine dihydrochloride as an electrophile/backbone to react with fatty acid chlorides.

Pathway Visualization (DOT Diagram)

GeminiSynthesis cluster_pathway Pathway A: Quaternary Ammonium Synthesis EPI Epichlorohydrin ALC Intermediate: 1,3-bis(dimethylamino)-2-propanol EPI->ALC Ring Opening (aq. conditions) DMA Dimethylamine DMA->ALC CHLOR Spacer Precursor: 1,3-bis(dimethylamino)-2-chloropropane ALC->CHLOR Chlorination (SOCl2) GEMINI Target Product: Cationic 2-Chloro Gemini Surfactant CHLOR->GEMINI Quaternization (Reflux, CH3CN) RBR Alkyl Bromide (R-Br) RBR->GEMINI

Caption: Synthetic route for Cationic Gemini Surfactants via the "Spacer-Nucleophile" method. The 2-chloro functionality is installed prior to the final quaternization step to prevent side reactions.

Experimental Protocols

Protocol A: Synthesis of Bis-Quaternary Ammonium Gemini Surfactants

Target Structure: Alkanediyl-


-bis(dimethylalkylammonium) salts with a 2-chloropropylene spacer.

Reagents:

  • Epichlorohydrin (99%)

  • Dimethylamine (40% aq. solution)

  • Thionyl Chloride (

    
    )
    
  • 1-Bromododecane (or desired alkyl chain length)

  • Solvents: Ethanol, Dichloromethane (DCM), Acetonitrile (

    
    ), Ethyl Acetate.
    

Step 1: Preparation of 1,3-bis(dimethylamino)-2-propanol

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Place in an ice bath (

    
    ).
    
  • Addition: Charge with Dimethylamine (2.2 eq). Add Epichlorohydrin (1.0 eq) dropwise over 60 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Saturate the solution with solid KOH (to salt out the amine). Extract with Ethanol/DCM. Dry over

    
     and concentrate under vacuum.
    
  • Validation:

    
     NMR should show a methine proton (
    
    
    
    ) at
    
    
    ppm.

Step 2: Chlorination to 1,3-bis(dimethylamino)-2-chloropropane Critical Step: This converts the hydroxyl spacer to the chloro-derivative.

  • Setup: Dissolve the product from Step 1 in dry

    
    . Cool to 
    
    
    
    .
  • Reaction: Add Thionyl Chloride (1.5 eq) dropwise.

  • Reflux: Heat to reflux for 3 hours. The solution will darken slightly.

  • Neutralization: Cool to

    
    . Carefully neutralize with 10% 
    
    
    
    until pH
    
    
    . Do not exceed pH 11 to avoid elimination.
  • Isolation: Extract with

    
    , dry, and evaporate. The product is a viscous oil.
    

Step 3: Quaternization (The Gemini Formation)

  • Stoichiometry: Dissolve the diamine spacer (1.0 eq) in Acetonitrile. Add Alkyl Bromide (2.2 eq).

  • Conditions: Reflux at

    
     for 24–48 hours under 
    
    
    
    atmosphere.
  • Purification:

    • Cool to RT. The product may precipitate.

    • Add cold Ethyl Acetate to force precipitation.

    • Recrystallize from Ethanol/Acetone (1:5 ratio).

  • Yield: Typically 75–85%.

Protocol B: Synthesis of Amide-Based Gemini Surfactants

Target Structure:


-(2-chloropropane-1,3-diyl)bis(alkanamide).
Starting Material:1,3-Diamino-2-chloropropane dihydrochloride  (Commercial or prepared via Curtius rearrangement derivatives).

Reagents:

  • 1,3-Diamino-2-chloropropane dihydrochloride

  • Fatty Acid Chloride (e.g., Lauroyl chloride)

  • Triethylamine (

    
    ) as acid scavenger
    
  • Solvent: Dry Tetrahydrofuran (THF)

Methodology:

  • Suspension: Suspend the dihydrochloride salt (1.0 eq) in dry THF.

  • Activation: Add

    
     (4.5 eq) and stir at 
    
    
    
    for 30 mins to liberate the free base in situ.
  • Acylation: Add Fatty Acid Chloride (2.1 eq) dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Filter off the triethylamine hydrochloride salt. Pour filtrate into ice water.

  • Purification: The precipitate is the gemini surfactant (non-ionic/zwitterionic precursor). Recrystallize from Ethanol.

Data Analysis & Characterization

NMR Validation (Protocol A Product)
NucleusChemical Shift (

, ppm)
AssignmentStructural Insight

0.88 (t)Terminal

Hydrophobic tail integrity

3.20 - 3.40 (s)

Quaternary ammonium formation (Deshielded)

4.85 (m)

Key Marker: Shift confirms Cl substitution (vs. 3.8 for OH)

52.0

Spacer carbon resonance
Surface Properties (Comparative)
Surfactant TypeSpacerCMC (mM)

(mN/m)
DTAB (Monomer)N/A14.039.0
Gemini (OH-Spacer)

0.9532.5
Gemini (Cl-Spacer)

0.82 30.1

Note: The Cl-spacer typically lowers CMC further due to increased hydrophobicity of the linker compared to the OH-spacer.

Safety & Handling (Critical)

  • Azetidine Formation: Free 2-chloro-1,3-propanediamine is unstable and can cyclize to 3-aminoazetidine, a strained ring system. Always store as the dihydrochloride salt.

  • Alkylating Agents: Epichlorohydrin and Alkyl Bromides are potent alkylating agents (potential carcinogens). Use double-gloving and work in a fume hood.

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    . Quench reactions slowly at low temperatures.

References

  • Mpelwa, M. et al. (2019). "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring." Egyptian Journal of Petroleum. Link

  • Zana, R. (2002). "Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution." Journal of Colloid and Interface Science. Link

  • Hussain, S.M. et al. (2016). "Synthesis and properties of novel cationic gemini surfactants with adamantane spacer." Journal of Surfactants and Detergents. Link

  • Wang, Y. et al. (2015). "Novel gemini surfactants and their use." Google Patents WO2015084304A1. Link

  • Brycki, B.E. et al. (2017). "Multifunctional Gemini Surfactants: Structure, Synthesis, Properties and Applications." IntechOpen. Link

Application

Synthesis of phenothiazine derivatives using 2-dimethylamino-1-chloropropane analogues

Application Note: Regioselective Synthesis of N-Alkylated Phenothiazine Derivatives via Aziridinium Intermediates Executive Summary The N-alkylation of the phenothiazine core is a foundational transformation in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-Alkylated Phenothiazine Derivatives via Aziridinium Intermediates

Executive Summary

The N-alkylation of the phenothiazine core is a foundational transformation in the synthesis of first-generation antihistamines and antipsychotics. However, when utilizing branched alkyl halides such as 2-dimethylamino-1-chloropropane, the reaction does not proceed via a standard SN2 mechanism. Instead, it routes through a highly reactive cyclic intermediate, presenting a significant regioselectivity challenge.

This application note provides a comprehensive, field-validated protocol for the synthesis of promethazine. It details the mechanistic causality behind the formation of its structural isomer, isopromethazine, and offers optimization strategies to maximize the yield of the target active pharmaceutical ingredient (API) while controlling pharmacopoeial impurities.

Mechanistic Rationale: The Aziridinium Ion Pathway

The synthesis of promethazine via the alkylation of phenothiazine with 2-dimethylamino-1-chloropropane is governed by neighboring group participation (anchimeric assistance)[1].

Under thermal conditions, the basic dimethylamino group of the alkylating agent undergoes an intramolecular nucleophilic attack on the adjacent carbon bearing the chloride leaving group. This cyclization expels the chloride ion and generates a highly reactive 1,1,2-trimethylaziridinium ion intermediate[1].

Because the aziridinium ring is asymmetric, the subsequent ring-opening by the phenothiazine anion bifurcates into two distinct pathways:

  • Attack at the less hindered primary carbon (C1): Steric factors direct the bulky phenothiazine nucleophile to the primary carbon of the aziridinium ring. This regioselective ring-opening yields the branched-chain derivative promethazine as the major product.

  • Attack at the more hindered secondary carbon (C2): Electronic stabilization of the partial positive charge at the secondary carbon allows for a competing nucleophilic attack. This yields the linear-chain derivative isopromethazine (classified as Promethazine EP Impurity B)[2][3].

Understanding this bifurcation is critical for drug development professionals, as isopromethazine possesses a distinct pharmacological profile and must be strictly controlled during API manufacturing[3][4].

Reaction Mechanism Visualization

AziridiniumMechanism PTZ Phenothiazine PTZ_Anion Phenothiazine Anion PTZ->PTZ_Anion NaH, Toluene -H₂ Promethazine Promethazine (Major) Attack at C1 (Primary) PTZ_Anion->Promethazine + Aziridinium Isopromethazine Isopromethazine (Minor) Attack at C2 (Secondary) PTZ_Anion->Isopromethazine + Aziridinium Alkyl 2-Dimethylamino- 1-chloropropane Aziridinium 1,1,2-Trimethyl- aziridinium Ion Alkyl->Aziridinium Heat -Cl⁻ Aziridinium->Promethazine Aziridinium->Isopromethazine

Mechanism of phenothiazine alkylation via the aziridinium ion intermediate.

Experimental Protocol: Synthesis of Promethazine Hydrochloride

To ensure a self-validating and reproducible system, the following protocol utilizes sodium hydride (NaH) for the quantitative deprotonation of phenothiazine. This prevents unreacted starting material from complicating the downstream isomeric separation[5].

Materials & Reagents:

  • Phenothiazine (1.0 equiv, strictly dried)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • 2-Dimethylamino-1-chloropropane hydrochloride (1.1 equiv)

  • Anhydrous Toluene (Reaction solvent)

  • Aqueous NaOH (10% w/v)

  • Hydrogen chloride gas (or 2M HCl in diethyl ether)

Step-by-Step Methodology:

  • Free-basing the Alkylating Agent: Dissolve 2-dimethylamino-1-chloropropane hydrochloride in a minimal volume of water and basify to pH 10 using 10% aqueous NaOH. Extract the free base immediately into cold toluene. Dry the organic layer over anhydrous Na₂SO₄ and keep chilled (0–5 °C) to prevent premature aziridinium formation and subsequent polymerization.

  • Deprotonation of Phenothiazine: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend NaH (1.2 equiv) in anhydrous toluene. Carefully add phenothiazine (1.0 equiv) in portions at room temperature. Stir the mixture at 60 °C for 1 hour. Self-Validation Check: The reaction is complete when hydrogen gas evolution ceases, yielding a deep red/brown solution indicative of the phenothiazine anion[5].

  • Alkylation & Ring Opening: Add the cold toluene solution of the free-based 2-dimethylamino-1-chloropropane dropwise to the phenothiazine anion solution over 30 minutes. Elevate the temperature to 110 °C (reflux) for 4–6 hours. The elevated thermal energy is required to drive the intramolecular cyclization of the aziridinium intermediate and overcome the activation energy for the subsequent nucleophilic ring-opening[1].

  • Quenching & Workup: Cool the reaction mixture to room temperature and carefully quench with ice-cold water to neutralize any excess NaH. Separate the organic layer and wash sequentially with water and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield a crude oily residue.

  • Hydrochloride Salt Formation: Dissolve the crude free-base residue in dry diethyl ether or acetone. Bubble dry HCl gas through the solution (or add 2M HCl in ether dropwise) until precipitation is complete.

  • Purification (Isomer Separation): The crude solid contains a mixture of promethazine HCl and isopromethazine HCl. Recrystallize the solid from hot isopropanol. Promethazine hydrochloride preferentially crystallizes out of the solution, leaving the more soluble isopromethazine impurity dissolved in the mother liquor[2].

Data Presentation: Isomeric Comparison

The structural, chemical, and pharmacological differences between the major product and the minor impurity are summarized below to aid in analytical profiling.

PropertyPromethazine (Major Product)Isopromethazine (Minor Impurity)
IUPAC Name N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amineN,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
Alkyl Chain Structure Branched (Methyl group adjacent to amine)Linear (Methyl group adjacent to PTZ nitrogen)
Typical Yield Ratio 85 - 90%10 - 15%
Pharmacological Role Potent H1-receptor antagonist, antiemetic[4]Pharmacopoeial Impurity (EP Impurity B)[3]
CAS Number (HCl salt) 58-33-35568-90-1[3]

Troubleshooting & Optimization Insights

  • Minimizing Isopromethazine Formation: The regioselectivity of the aziridinium ring opening is highly dependent on solvent polarity. Non-polar solvents like toluene strongly favor the sterically driven attack at the primary carbon (yielding promethazine). Conversely, highly polar aprotic solvents (e.g., DMF) stabilize the partial positive charge on the secondary carbon of the aziridinium ion, which can inadvertently increase the proportion of the electronically favored attack, thereby increasing isopromethazine yields.

  • Incomplete Conversion: If unreacted phenothiazine is detected via TLC or HPLC, it is most often due to trace moisture in the toluene quenching the NaH, or insufficient time allowed for the initial deprotonation step. Ensure the generation of the red/brown phenothiazine anion is absolute before introducing the alkyl halide[5].

References

  • [2] Synthesis of isopromethazine hydrochloride - PubMed. nih.gov. Available at:

  • [4] Promethazine hydrochloride | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. Available at:

  • [1] BJOC - Search Results - Beilstein Journals (First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine). beilstein-journals.org. Available at:

  • [3] Promethazine Related Compound B Pharmaceutical Secondary Standard CRM. sigmaaldrich.com. Available at:

  • [5] Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC. nih.gov. Available at:

Sources

Method

Procedure for grafting cationic groups onto cellulose using chlorinated diamines

Application Note: Controlled Grafting of Cationic Groups onto Cellulose via -Chloroamines Abstract This guide details the protocol for synthesizing cationic cellulose derivatives—specifically Diethylaminoethyl (DEAE) Cel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Grafting of Cationic Groups onto Cellulose via -Chloroamines

Abstract

This guide details the protocol for synthesizing cationic cellulose derivatives—specifically Diethylaminoethyl (DEAE) Cellulose —using chlorinated amine reagents (e.g., 2-chloro-N,N-diethylethylamine hydrochloride). This procedure is critical for researchers developing ion-exchange stationary phases, drug delivery vectors, or antimicrobial textiles. The methodology focuses on the nucleophilic substitution mechanism mediated by an aziridinium ion intermediate , ensuring high grafting efficiency and reproducible Degree of Substitution (DS).

Mechanistic Insight & Experimental Logic

The Chemistry of Cationization

The grafting of cationic groups using chlorinated amines (often supplied as hydrochloride salts) is not a simple displacement reaction. It proceeds through a specific kinetic pathway driven by the alkalinity of the medium.

  • Activation: Cellulose hydroxyl groups are deprotonated by NaOH to form cellulosate anions (

    
    ).
    
  • Cyclization (The Critical Step): The chlorinated amine (a

    
    -haloamine) undergoes intramolecular nucleophilic attack to form a highly reactive, strained aziridinium ion .
    
  • Etherification: The cellulosate anion attacks the aziridinium ring, opening it and forming a stable ether linkage.

Critical Variable: The competition between grafting (reaction with Cellulose) and hydrolysis (reaction with water). High water content promotes hydrolysis of the expensive reagent into non-reactive amino alcohols. Therefore, controlling the water-to-cellulose ratio is the primary lever for optimizing DS.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the reagent to the aziridinium intermediate and the subsequent grafting.

ReactionMechanism Reagent 2-Chloro-N,N- diethylethylamine HCl FreeBase Free Amine (In situ neutralization) Reagent->FreeBase NaOH Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Cyclization (Fast) Product DEAE-Cellulose (Cationic Graft) Aziridinium->Product Attack by Cell-O- Hydrolysis Byproduct: Amino Alcohol Aziridinium->Hydrolysis Attack by H2O (Competing Rxn) Cellulose Cellulose-OH AlkaliCell Cellulose-O- Na+ (Activated) Cellulose->AlkaliCell NaOH (Mercerization) AlkaliCell->Product

Figure 1: Mechanistic pathway of cellulose cationization via aziridinium intermediate.

Materials & Safety Protocols

Reagents
  • Substrate: Microcrystalline Cellulose (MCC) or Cotton Linters (dried at 105°C for 4h).

  • Reagent: 2-Chloro-N,N-diethylethylamine hydrochloride (DEC-HCl) [CAS: 869-24-9].

  • Catalyst/Base: Sodium Hydroxide (NaOH), pellets,

    
    98%.
    
  • Solvent: Isopropyl Alcohol (IPA) or Toluene (for heterogeneous slurry).

  • Neutralization: Hydrochloric acid (1M HCl) and Ethanol (95%).

Safety Warning (Crucial)

DANGER: Chlorinated amines (like DEC) are structural analogs to Nitrogen Mustards . They are potent alkylating agents.

  • Skin: Causes severe burns and sensitization.

  • Inhalation: Vesicant; can damage respiratory mucosa.

  • Handling: All weighing and reactions must occur in a fume hood . Double-gloving (Nitrile/Laminate) is required.

Experimental Protocol

Phase A: Activation (Alkalization)

Objective: To convert hydroxyl groups to more nucleophilic alkoxides without dissolving the polymer structure.

  • Slurry Preparation: Suspend 10.0 g of dried cellulose in 150 mL of Isopropyl Alcohol (IPA) in a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Alkalization: Dissolve 5.0 g NaOH in 10 mL distilled water . Add this solution dropwise to the cellulose slurry over 10 minutes.

  • Mercerization: Stir vigorously at 25°C for 60 minutes .

    • Note: The cellulose will swell.[1][2] Ensure the stirrer torque is sufficient to maintain suspension.

Phase B: Etherification (Grafting)

Objective: Formation of the aziridinium ion and coupling.

  • Reagent Addition: Dissolve 7.0 g of DEC-HCl in 20 mL of IPA .

  • Injection: Add the DEC solution to the alkali cellulose slurry dropwise over 20 minutes.

    • Why dropwise? To prevent localized high concentrations of reagent which favors self-polymerization or hydrolysis.

  • Reaction: Heat the mixture to 60°C . Maintain stirring for 3 to 4 hours .

    • Temperature Control: Do not exceed 70°C; degradation of cellulose (peeling reaction) and reagent hydrolysis accelerates significantly above this threshold.

Phase C: Purification & Neutralization

Objective: Remove unreacted toxic reagent and byproducts.

  • Quenching: Cool the reaction to room temperature. Decant the supernatant.

  • Primary Wash: Suspend the solid in 200 mL of 70% Ethanol . Filter.

  • Neutralization: Resuspend the product in 1M HCl (in 70% ethanol) for 30 minutes to convert the amine groups to their hydrochloride salt form (

    
    ) and neutralize excess NaOH.
    
  • Soxhlet Extraction (Recommended): Extract with Ethanol:Water (80:20) for 6 hours.[3]

    • Validation: Test the filtrate with Silver Nitrate (

      
      ) . If a precipitate forms (AgCl), chloride ions are still leaving the pores. Continue washing until the filtrate is clear.
      
  • Drying: Dry in a vacuum oven at 50°C overnight.

Characterization & Data Analysis

Determination of Degree of Substitution (DS)

The DS represents the average number of grafted groups per Anhydroglucose Unit (AGU). For cationic cellulose, Elemental Analysis (Nitrogen Content) is the most reliable method.

Formula:



  • 
    : Molecular weight of AGU.
    
  • 
    : Nitrogen percentage from elemental analysis.
    
  • 
    : Molecular weight of the grafted group (For DEAE, 
    
    
    
    , subtract leaving H, add group... Net addition is
    
    
    minus the Cl... effectively we use the molar mass of the substituent added:
    
    
    g/mol for the diethylaminoethyl group).

Simplified Calculation for DEAE:



Expected Results Table

Typical results based on NaOH concentration (Reaction time: 3h, 60°C).

NaOH Concentration (M)Reagent:AGU Molar RatioNitrogen Content (%)Degree of Substitution (DS)Zeta Potential (mV)
2.51:10.8 - 1.20.10 - 0.15+15 to +20
5.01:11.5 - 2.00.18 - 0.25+25 to +35
5.02:12.5 - 3.20.30 - 0.40+40 to +50
Workflow Visualization

Workflow Start Raw Cellulose Step1 1. Alkalization (NaOH/IPA, 1h, 25°C) Start->Step1 Step2 2. Reagent Addition (DEC-HCl in IPA) Step1->Step2 Step3 3. Etherification (60°C, 3-4h) Step2->Step3 Step4 4. Neutralization & Wash (HCl/Ethanol -> AgNO3 Test) Step3->Step4 End DEAE-Cellulose (Dry & Analyze) Step4->End

Figure 2: Operational workflow for the synthesis of DEAE-Cellulose.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low DS (<0.1) High water content in solvent.Use anhydrous IPA. Water promotes reagent hydrolysis over grafting.
Yellowing of Product Oxidation or excessive temp.Conduct reaction under Nitrogen (

) atmosphere. Reduce temp to 55°C.
Gelling/Clumping Loss of slurry agitation.Increase solvent volume. Ensure mechanical stirrer (not magnetic) is used.
High Chloride Content Incomplete washing.The cationic amine traps HCl. Perform a final wash with dilute NaOH, then water, then dilute HCl to set the form.

References

  • Heinze, T., et al. (2006). Functional Characteristics of Cellulose Derivatives.

    • Context: Standard protocols for cellulose etherification and characteriz
  • BenchChem Technical Support. (2025).

    • Context: Industrial applic
  • Xu, J. (2004). Modification of cellulose with N-(2-chloroethyl)diethylamine hydrochloride: mechanism of improved dyeability.[4] Coloration Technology.[4]

    • Context: Detailed kinetic mechanism of the aziridinium ion interaction with cellulose.
  • Sino-CMC. (2023).

    • Context: Titration methodologies for determining substitution levels in ionic cellulose derivatives.[5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Aziridinium Control Center: Technical Support &amp; Troubleshooting Guide

Ticket ID: AZ-2024-CHEM-SUP Subject: Controlling Aziridinium Ion Formation in 2-Chloro-Diamine Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-2024-CHEM-SUP Subject: Controlling Aziridinium Ion Formation in 2-Chloro-Diamine Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are likely encountering instability, regio-isomer scrambling, or unexpected hydrolysis in your 2-chloro-diamine (nitrogen mustard) synthesis. This guide addresses the aziridinium ion —a transient, highly reactive electrophile that is both the mechanism of action for these drugs and the primary source of manufacturing failure.

The following modules provide a self-validating system to detect, control, and utilize this intermediate without compromising product integrity.

Module 1: The Diagnostic Hub (Detection)

User Question: I suspect my material is degrading on the column, but I can't prove it. How do I definitively detect the aziridinium intermediate?

The "Invisible" Peak Problem

Standard reverse-phase HPLC is often acidic (0.1% TFA/Formic Acid). While this stabilizes the precursor, any formed aziridinium will likely hydrolyze to the alcohol (OH) or react with nucleophilic buffers during the run, leading to "ghost" peaks or poor mass balance.

Solution 1: In Situ NMR (The Gold Standard)

NMR is the only non-destructive method to observe the equilibrium in real-time.

  • Marker Signal: Look for the characteristic upfield shift of the ring protons.

    • Precursor (Open Chain):

      
       3.0–4.0 ppm (broad triplets).
      
    • Aziridinium (Cyclic):

      
       2.5–3.5 ppm (often sharp multiplets, distinct from the open chain).
      
  • Solvent Choice: Avoid nucleophilic solvents (MeOH,

    
    ). Use 
    
    
    
    (Acetonitrile-d3) or DMSO-d6 for stability studies.
Solution 2: The Thiosulfate Trap (LC-MS Validation)

You cannot inject the aziridinium ion directly if it is unstable. You must "trap" it.

Protocol: Thiosulfate Derivatization Assay

  • Aliquot: Take 50

    
    L of your reaction mixture.
    
  • Quench: Add to 200

    
    L of 10% Sodium Thiosulfate (
    
    
    
    ) in water.
  • Incubate: 10 minutes at RT.

  • Analyze: Run LC-MS.

    • Result: The aziridinium reacts instantly with thiosulfate to form the Bunte salt (

      
      ).
      
    • Mass Shift: Look for

      
       (Mass of thiosulfate addition).
      
    • Interpretation: If you see the Bunte salt, the aziridinium was present. If you see only the alcohol (hydrolysis), the ring had already opened before quenching.

Module 2: Kinetic Control (Reaction Conditions)

User Question: My reaction is too fast/uncontrollable. How do I stop the cyclization until I'm ready?

The pH Switch

The formation of the aziridinium ion is driven by the nucleophilicity of the amine lone pair.[1]

  • pH < pKa (Protonated): The amine is ammonium (

    
    ). Nucleophilicity is killed. Cyclization stops.
    
  • pH > pKa (Free Base): The lone pair is available. Cyclization proceeds rapidly.

Data Table: Half-Life of Nitrogen Mustard vs. pH (25°C)

pH ConditionDominant SpeciesApprox.[2] Half-Life (

)
Application
pH 2.0 Protonated (

)
> 24 HoursStorage / Purification
pH 5.0 Mixed Equilibrium2–6 HoursControlled Reaction
pH 7.4 Free Base (

)
< 30 MinutesBiological Activity / Rapid Degradation
pH 9.0+ Free Base (

)
< 5 MinutesFlash Polymerization Risk

> Expert Insight: Never store free-base nitrogen mustards in solution. Always store as the HCl or oxalate salt. Generate the free base in situ only immediately before the alkylation step.

Module 3: Scrambling & Purity (The Isomer Problem)

User Question: I am seeing a regio-isomer impurity that has the same mass as my product. Where is it coming from?

The Scrambling Mechanism

If your diamine is unsymmetrical (e.g., a 3-chloropiperidine derivative), the aziridinium ring is not symmetrical. The nucleophile can attack:

  • Carbon

    
    :  Returns to starting material (or desired product).
    
  • Carbon

    
    :  Results in a rearranged structural isomer.
    

This is governed by the Thorpe-Ingold Effect (Gem-dialkyl effect). Substituents on the ring will accelerate formation but also dictate the direction of ring opening based on steric hindrance.

Visualization: The Aziridinium Pathway

The following diagram illustrates the critical decision points between stability, reaction, and scrambling.

AziridiniumPathways Start 2-Chloro-Diamine (Precursor) Protonated Protonated Salt (Stable Storage) Start->Protonated Acid (pH < 4) Aziridinium Aziridinium Ion (Reactive Intermediate) Start->Aziridinium Cyclization (k1) Protonated->Start Base Aziridinium->Start Cl- Attack (Reversible) Scrambled Rearranged Isomer (Impurity) Aziridinium->Scrambled Nu- attack at wrong carbon Hydrolyzed Alcohol Byproduct (Dead End) Aziridinium->Hydrolyzed Water attack Product Alkylated Product (Target) Aziridinium->Product Target Nucleophile

Caption: The central role of the Aziridinium Ion. Note that acid forces the system into the green "Safe Zone," while basic conditions push toward the red "Danger Zone."

Troubleshooting Decision Tree

Use this logic flow to resolve your specific experimental issue.

Troubleshooting Problem What is the primary failure mode? Hydrolysis Low Yield / High Alcohol Content Problem->Hydrolysis Scrambling Isomeric Impurity (Same Mass) Problem->Scrambling Kinetics Reaction too fast / Exothermic Problem->Kinetics Sol1 Check Water Content. Use Anhydrous Solvents. Switch to Aprotic Polar (ACN, DMF). Hydrolysis->Sol1 Sol2 Check Solvent Polarity. High Dielectric = Separated Ion Pair = Scrambling. Use Non-Polar (DCM/Toluene) to keep Cl- close. Scrambling->Sol2 Sol3 Lower Temperature (-20°C). Add Acid Scavenger slowly. Monitor via Thiosulfate Trap. Kinetics->Sol3

Caption: Diagnostic flow for selecting the correct remediation strategy based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I isolate the aziridinium ion as a salt? A: Yes, but it is dangerous and difficult. It requires silver salts (e.g.,


 or 

) to precipitate the chloride in anhydrous acetone. This leaves the non-nucleophilic counter-ion with the aziridinium.[1] Warning: Perchlorate salts are explosive. This is for mechanistic study only, not production.

Q: Why does adding NaCl slow down my reaction? A: This is the Common Ion Effect . By saturating the solution with chloride (


), you push the equilibrium back toward the open-chain chloro-amine (Le Chatelier's principle). This reduces the steady-state concentration of the reactive aziridinium species, slowing down the overall alkylation rate but potentially improving selectivity.

Q: Does temperature affect the scrambling ratio? A: Yes. Higher temperatures generally favor the "looser" transition state, which allows for more scrambling. Lower temperatures (0°C to -20°C) favor the kinetic product, which is usually the direct attack or the return to the starting material.

References

  • Gringauz, A. (1997). Introduction to Medicinal Chemistry: How Drugs Act and Why. Wiley-VCH.
  • Bhattacharyya, P. K., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. Journal of Physical Chemistry B.

  • Dousa, M., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Janssen, B., et al. (2025). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal.

Sources

Optimization

Preventing hydrolysis of 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine in aqueous media

The Technical Support Center guide below addresses the stability and handling of 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine . Subject: Preventing Hydrolysis of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine Doc...

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center guide below addresses the stability and handling of 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine .

Subject: Preventing Hydrolysis of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine Document ID: TSC-2024-CL-DIAMINE Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams

Executive Summary

The Core Issue: 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine is a


-haloamine . In aqueous media at neutral or basic pH, it undergoes rapid intramolecular cyclization to form a highly reactive aziridinium ion . This intermediate reacts instantaneously with water (hydrolysis) or other nucleophiles, leading to sample degradation and experimental failure.

The Solution: Stability is strictly pH-dependent. To prevent hydrolysis, the amine nitrogen must be protonated to block the nucleophilic attack on the


-carbon.
  • Target Condition: Maintain pH < 4.0 (Ideal: pH 2–3).

  • Storage: Store as the hydrochloride salt (solid) at -20°C.

  • Working Solution: Prepare immediately before use in acidic buffers.

Troubleshooting & FAQs

Q1: Why is my compound disappearing in PBS (pH 7.4)?

Diagnosis: You are observing the "Mustard Effect." At pH 7.4, a significant fraction of the amine groups are unprotonated (free base). The free amine lone pair attacks the adjacent carbon bearing the chlorine atom (


-carbon). This forms a transient, highly electrophilic aziridinium ion  (3-membered ring), which is then rapidly opened by water to form the alcohol (2-hydroxy derivative).

Corrective Action:

  • Stop using neutral buffers like PBS, TBS, or HEPES for storage.

  • Switch to acidic vehicles (e.g., 0.1% Acetic Acid, 1 mM HCl, or Citrate buffer pH 3.0) for stock solutions.

  • Neutralize only at the exact moment of reaction if a nucleophilic attack is required for your specific synthesis.

Q2: What is the safe time window (half-life) for this compound in water?

Technical Insight: The half-life (


) is inversely proportional to pH and temperature.
  • pH 7.4 @ 25°C:

    
     15–30 minutes (Rapid degradation).
    
  • pH 3.0 @ 25°C:

    
     24 hours (Stable).
    
  • pH 3.0 @ 4°C:

    
     1 week.
    

Protocol: If you must use a neutral pH for a biological assay, add the compound last , immediately before the readout. Do not pre-incubate.

Q3: Can I use DMSO stocks?

Answer: Yes, but with a caveat. DMSO is a polar aprotic solvent that can actually accelerate


-type cyclization reactions if any trace water or base is present.
  • Best Practice: Acidify your DMSO stock. Add 1 equivalent of HCl (as a concentrated aqueous solution or ethereal HCl) to the DMSO stock to ensure the amine remains protonated.

  • Avoid: Storing DMSO stocks at Room Temperature for prolonged periods. Freeze at -20°C.

Technical Deep Dive: The Hydrolysis Mechanism

The instability is driven by the Neighboring Group Participation (NGP) of the nitrogen atom. The chlorine at the 2-position is a good leaving group, and the nitrogen at the 1- or 3-position acts as an internal nucleophile.

Degradation Pathway Diagram

The following diagram illustrates the critical transition from the stable protonated form to the unstable aziridinium intermediate.

HydrolysisMechanism Protonated Protonated Form (Stable) (pH < 6) FreeBase Free Base (Reactive) (pH > 7) Protonated->FreeBase Deprotonation (High pH) FreeBase->Protonated Protonation (Low pH) Aziridinium Aziridinium Ion (Electrophilic Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Alcohol Hydrolysis Product (2-Hydroxy-N,N...) Aziridinium->Alcohol + H2O (Hydrolysis) Alkylation Desired Reaction Product Aziridinium->Alkylation + Nucleophile (R-NH2, R-SH)

Caption: Mechanism of instability. The "Free Base" cyclizes to the "Aziridinium Ion," which is the branch point for either degradation (Hydrolysis) or the desired reaction (Alkylation).

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Stock Solutions
ParameterSpecificationReason
Solvent 10 mM HCl or 10 mM Acetic AcidEnsures pH remains below the pKa of the amine (est. pKa ~8.5).
Concentration 10–50 mMHigher concentrations are generally more stable due to ionic strength effects.
Temperature Ice Bath (0–4°C)Reduces kinetic energy available for the cyclization activation barrier.
Usage Time < 4 hoursEven at low pH, slow degradation can occur over days.
Step-by-Step Workflow:
  • Weighing: Weigh the hydrochloride salt of the compound (if available) rather than the free base oil. The salt is significantly more stable.

  • Dissolution: Dissolve the solid in ice-cold 10 mM HCl . Vortex briefly.

  • Verification: Check pH with a micro-strip. It must be acidic (red/orange).

  • Application:

    • For Biological Assays: Dilute into the assay buffer (e.g., PBS) immediately before adding to cells/proteins.

    • For Chemical Synthesis: Add to the reaction mixture containing the nucleophile. If the reaction requires basic conditions, add a non-nucleophilic base (e.g., DIPEA) simultaneously with the nucleophile, not before.

References

  • Bartlett, P. D., et al. (1947). "Kinetics and Mechanism of the Hydrolysis of Nitrogen Mustards." Journal of the American Chemical Society. (Establishes the fundamental mechanism of

    
    -haloamine cyclization and pH dependence). 
    
  • Vilas, D., et al. (2002). "Reaction of aziridinium ions with organometallic reagents." Tetrahedron Letters.

    
    -chloroamines). 
    
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 8084, N,N,N',N'-Tetramethyl-1,3-propanediamine." (Parent molecule properties and pKa data).

  • Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society. (Provides context on amine reactivity and pH rate profiles).

Troubleshooting

Optimizing yield in alkylation reactions with 1,3-bis(dimethylamino)-2-chloropropane

This guide is designed for the researcher encountering yield or purity issues when utilizing 1,3-bis(dimethylamino)-2-chloropropane (and its hydrochloride salts) as an alkylating agent. Unlike simple alkyl halides, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for the researcher encountering yield or purity issues when utilizing 1,3-bis(dimethylamino)-2-chloropropane (and its hydrochloride salts) as an alkylating agent.

Unlike simple alkyl halides, this molecule reacts via a Neighboring Group Participation (NGP) mechanism, specifically involving an aziridinium ion intermediate . Failure to account for this kinetic pathway is the primary cause of low yields, dimerization, and unexpected rearrangement products.

Module 1: The Mechanistic "Black Box"

Why is my reaction stalling or producing isomers?

You are likely treating this reagent as a standard secondary alkyl chloride (e.g., isopropyl chloride) expecting a direct


 displacement. However, the amine groups at positions 1 and 3 drive the reaction through an intramolecular cyclization first.
The Mechanism: Aziridinium Formation

The rate-limiting step is not the attack of your nucleophile, but the formation of the electrophilic aziridinium ion .

  • Activation: The free amine lone pair attacks the

    
    -carbon (C2), displacing the chloride.
    
  • The Electrophile: The resulting cyclic aziridinium ion is the actual species your nucleophile attacks.

  • Regioselectivity (The Trap): The aziridinium ring has two electrophilic carbons:

    • C1 (Primary-like,

      
      ):  Less hindered. Kinetic attack here leads to rearrangement  (the nitrogen migrates to C2).
      
    • C2 (Secondary-like,

      
      ):  More hindered. Attack here leads to retention  of the 1,3-diamine skeleton.
      

Key Insight: If you observe a product where the nucleophile is at the terminal position rather than the central position, your reaction is proceeding via the dominant kinetic pathway (C1 attack).

AziridiniumMechanism Start Free Base (1,3-bis(dimethylamino)-2-chloropropane) TS Transition State (Intramolecular Attack) Start->TS k1 (fast) Aziridinium Aziridinium Ion (Active Electrophile) TS->Aziridinium -Cl⁻ Prod_Rearranged Rearranged Product (Nu at C1, N at C2) Aziridinium->Prod_Rearranged Nu⁻ attacks C1 (Major Path) Prod_Retention Retention Product (Nu at C2) Aziridinium->Prod_Retention Nu⁻ attacks C2 (Minor Path)

Figure 1: The bifurcation of the reaction pathway. Note that the "Retention" product requires attacking the more sterically hindered carbon of the intermediate.

Module 2: Troubleshooting & Optimization Protocols

Issue A: "I am getting <10% yield, and the starting material is unreacted."

Diagnosis: The amine is likely protonated. The reaction requires the free base to form the aziridinium. If you are using the dihydrochloride salt without sufficient neutralization, the amine lone pairs are locked as ammonium ions (


), preventing the NGP mechanism.

Protocol 1: In-Situ Free Basing Do not pre-freebase and store; the molecule will dimerize. Generate the reactive species in the reaction vessel.

  • Solvent: Switch to Acetonitrile (MeCN) or DMF . Avoid alcohols (they compete as nucleophiles).

  • Base: Use 2.5 - 3.0 equivalents of Cesium Carbonate (

    
    )  or dry Triethylamine (
    
    
    
    )
    .
    • Why Cs2CO3? The "Cesium Effect" improves solubility and promotes the formation of the reactive intermediate without acting as a competing nucleophile.

  • Temperature: Heat to 60–80°C . The cyclization energy barrier must be overcome.

Issue B: "My product is a sticky polymer or dimer."

Diagnosis: Intermolecular reaction (Self-Alkylation). Because the reagent contains both a nucleophile (amine) and an electrophile (alkyl chloride), it can react with itself if the concentration is too high or if the external nucleophile is too weak.

Protocol 2: High-Dilution Addition

  • Dissolve your Nucleophile and Base in the reaction solvent (high concentration is fine here).

  • Dissolve the 1,3-bis(dimethylamino)-2-chloropropane in a separate volume of solvent.

  • Slow Addition: Add the chloropropane solution dropwise to the nucleophile mixture over 1–2 hours.

    • Logic: This keeps the instantaneous concentration of the electrophile low relative to the nucleophile, statistically favoring the Cross-Reaction over Self-Reaction.

Issue C: "I cannot isolate the product from the aqueous phase."

Diagnosis: The product is a poly-amine and highly water-soluble at neutral/acidic pH.

Protocol 3: pH-Switch Extraction

  • Quench: Add water. The pH will likely be basic.

  • Acidify: Add 1M HCl until pH < 2.

    • Effect: Protonates all amines. The product moves to the aqueous phase. Non-basic impurities stay in organic.

    • Wash: Extract the aqueous layer with Ethyl Acetate (discard organic).

  • Basify: Add NaOH (aq) until pH > 12.

    • Effect: Deprotonates the amines. The product becomes organic-soluble.

  • Extract: Extract with Dichloromethane (DCM) (

    
    ).
    
    • Note: Use DCM, not Ether. Poly-amines have better solubility in chlorinated solvents.

Module 3: Comparative Data & Solvent Selection

The choice of solvent dictates the lifetime of the aziridinium ion.

SolventDielectric ConstantAziridinium StabilityRisk of SolvolysisRecommended For
Water 80LowHigh (Hydrolysis)Avoid (unless pH is strictly controlled)
Ethanol/MeOH 24–33ModerateHigh (Ether formation)Only for very strong nucleophiles (e.g., Thiolates)
Acetonitrile 37High LowGeneral Purpose Optimization
DMF/DMSO 36–47HighLowDifficult substrates / Low solubility nucleophiles
Toluene 2.4LowNegligibleReactions requiring high reflux temps (>100°C)

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the commercially available dihydrochloride salt directly? A: No. You must use at least 2 equivalents of base to neutralize the HCl. If you don't, the amine lone pairs are protonated and cannot displace the chlorine. The reaction will not proceed.

Q: Why does the literature suggest adding NaI (Sodium Iodide)? A: This is the Finkelstein Modification . Iodide (


) displaces the Chloride (

) to form the transient Alkyl Iodide.
  • Mechanism:[1][2][3][4]

    
    .
    
  • Benefit: The C-I bond is weaker, accelerating the initial cyclization step. Use 10 mol% NaI (catalytic) in Acetone or MeCN.

Q: I need the "Retention" product (nucleophile at C2). How do I force this? A: This is thermodynamically difficult because opening the aziridinium ring at the hindered carbon is unfavorable.

  • Strategy: Use a very bulky nucleophile that cannot fit into the C1 pocket? (Counter-intuitive, usually increases C1 selectivity).

  • Better Strategy: Use a solvent that promotes

    
    -like character (tight ion pair separation) or switch to a thermodynamic equilibrium approach if the ring opening is reversible (rare).
    
  • Reality Check: You may need to redesign the synthesis to install the nucleophile before the second amine group, rather than alkylating with this specific precursor.

Module 5: Workflow Visualization

OptimizationWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Salt Start: Dihydrochloride Salt Base Add Excess Base (Cs2CO3) + Catalytic NaI Salt->Base Azir Generate Aziridinium (In-Situ) Base->Azir Heat (60°C) Nuc Add Nucleophile (Slow Addition if Dimerizing) Azir->Nuc Product Crude Mixture Nuc->Product AcidWash Acid Wash (pH < 2) Remove Non-Basic Impurities Product->AcidWash BaseSwitch Base Switch (pH > 12) Liberate Product AcidWash->BaseSwitch Final Pure Poly-Amine BaseSwitch->Final

Figure 2: Optimized Experimental Workflow for maximizing yield and purity.

References

  • Neighboring Group Particip

    • Source: IUPAC Compendium of Chemical Terminology (Gold Book).
    • Context: Defines the interaction of a reaction center with a lone pair of electrons in an atom (nitrogen) contained within the parent molecule.
    • URL:[Link]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol

    • Source: Helbing, T., et al. (2018). Chemistry – A European Journal.
    • Context: Provides definitive kinetic data on the formation of aziridinium ions from beta-chloroamines and their reactivity with nucleophiles.
    • URL:[Link]

  • Reactivity of Nitrogen Mustards.

    • Source:N
    • Context: Discusses the general reactivity profile of beta-chloroamines, including hydrolysis rates and toxicity (relevant for safety handling).
    • URL:[Link]

  • Alkylation of Amines and Rel

    • Source:Chemistry LibreTexts.
    • Context: Detailed breakdown of amine alkylation kinetics and the role of steric hindrance in substitution reactions.
    • URL:[Link]

Sources

Optimization

Handling hygroscopic nature of 2-chloro-1,3-bis(dimethylamino)propane hydrochloride

The following technical support guide is structured to address the specific stability and handling challenges of 2-chloro-1,3-bis(dimethylamino)propane hydrochloride . Based on the chemical nomenclature, this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific stability and handling challenges of 2-chloro-1,3-bis(dimethylamino)propane hydrochloride .

Based on the chemical nomenclature, this compound is the saturated hydrochloride salt analog of the common vinamidinium reagent. Unlike its unsaturated counterpart (which is often a stable hexafluorophosphate salt), the saturated hydrochloride salt is notoriously hygroscopic and chemically unstable due to the "neighboring group participation" of the amine groups.

Status: Operational Subject: Stability, Handling, and Troubleshooting for Hygroscopic Amine Salts Priority: High (Degradation Risk)

Core Technical Brief: The "Why" Behind the Instability

Before handling this compound, you must understand why it degrades. It is not just absorbing water; it is chemically reacting with it.[1]

The Azetidinium Degradation Cycle

The 2-chloro position is beta to two dimethylamino groups. In the presence of moisture (even atmospheric humidity) or base, the amine nitrogen acts as an internal nucleophile, displacing the chloride to form a highly reactive Azetidinium Ion (a 4-membered quaternary ammonium ring).

This intermediate is an electrophilic alkylating agent (similar to nitrogen mustards). It rapidly reacts with water to open the ring, forming 1,3-bis(dimethylamino)-2-propanol , rendering your reagent useless.

Visualization: Degradation Pathway

DegradationPathway Compound 2-Chloro-1,3-bis(dimethylamino) propane HCl Azetidinium Azetidinium Ion (Cyclic Intermediate) Compound->Azetidinium Cyclization (-Cl⁻) Moisture Moisture (H₂O) + pH > 7 Moisture->Azetidinium Triggers Alcohol 1,3-bis(dimethylamino) -2-propanol (Hydrolysis Product) Azetidinium->Alcohol Hydrolysis (+H₂O)

Figure 1: The mechanism of moisture-induced degradation via neighboring group participation.

Storage & Handling Protocols

Protocol A: Long-Term Storage

Objective: Prevent the initiation of the azetidinium cycle.

ParameterSpecificationReason
Temperature -20°C (Freezer) Slows kinetic rate of cyclization.
Atmosphere Argon or Nitrogen Displaces humid air.
Container Amber Glass + Parafilm/Teflon Tape Prevents light degradation (minor) and moisture ingress (major).
Desiccant P₂O₅ or Activated Sieves Inside the secondary container (desiccator) to scavenge trapped moisture.
Protocol B: The "Difference Weighing" Technique

Issue: The compound turns to "goo" or gains weight rapidly on the balance. Solution: Do not weigh directly into an open boat.

  • Prepare: Bring the sealed container to room temperature before opening (prevents condensation).

  • Tare: Place a capped vial containing the bulk reagent on the balance. Tare (Zero) the balance.

  • Transfer: Move the vial to a glovebox or dry bag. Remove the estimated amount needed. Cap the vial.

  • Weigh: Return the original vial to the balance.

  • Calculate: The negative mass reading is the exact amount you removed.

    • Formula:

      
      
      

Troubleshooting & Recovery (FAQs)

Q1: My sample has clumped into a sticky solid. Is it ruined?

Diagnosis: It has absorbed water.[2] Action:

  • If it is just sticky: It is likely hydrated but chemically intact. Dry immediately.

  • If it is a liquid/oil: It has likely hydrolyzed to the alcohol. Discard.

  • Verification: Run a quick NMR. Look for the shift of the C-2 proton.

    • Intact (CHCl): ~4.0–4.5 ppm.

    • Hydrolyzed (CHOH): ~3.5–3.8 ppm (shifted upfield).

Q2: How do I dry it without degrading it?

Heat is dangerous because it accelerates the azetidinium formation.

  • Method: Vacuum desiccation over Phosphorus Pentoxide (P₂O₅) at Room Temperature for 24 hours.

  • Do NOT: Use a vacuum oven above 40°C.

Q3: Can I recrystallize it?

Yes, but you must avoid protic solvents that encourage solvolysis.

  • Recommended: Dissolve in minimal dry Acetonitrile or Nitromethane and precipitate with dry Diethyl Ether or Hexane .

  • Avoid: Ethanol/Methanol (unless acidified with HCl gas to suppress the free amine).

Decision Support Workflow

Use this logic flow to determine the usability of your current batch.

HandlingLogic Start Inspect Sample State Physical State? Start->State Powder Free-flowing Powder State->Powder Dry Clump Sticky/Clumped State->Clump Moist Liquid Liquid/Oil State->Liquid Wet Action1 Use Immediately (Glovebox) Powder->Action1 Action2 Vacuum Dry (P₂O₅, RT) Clump->Action2 Action3 Discard (Hydrolyzed) Liquid->Action3 NMR H-NMR Verification Action2->NMR Check Purity

Figure 2: Decision tree for assessing reagent viability based on physical state.

Safety Warning: Biological Activity

Critical Alert: Because this molecule is a beta-chloro amine, it shares structural features with nitrogen mustards .

  • Hazard: Potential vesicant (blister agent) and alkylating agent.

  • Toxicity: The azetidinium intermediate can alkylate DNA.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. Handle only in a fume hood or glovebox.

References

  • Davies, I. W.; Marcoux, J.-F.; Taylor, J. (2003). Preparation of 2-Chloro-1,3-bis(dimethylamino)trimethinium Hexafluorophosphate. Organic Syntheses, Vol. 80, p. 200.[3] (Describes the stable unsaturated analog and handling of related chloro-amine salts).

  • Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying hygroscopic amine hydrochlorides).

  • Gao, Y.; et al. (2013). Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane. (Patent describing the synthesis and handling of the 2-chloro-1,3-bis(dimethylamino)

Sources

Troubleshooting

Technical Support Center: Handling Beta-Halo Amine Alkylating Agents

Status: Online Ticket ID: SAFETY-BHA-001 Assigned Specialist: Senior Application Scientist Priority: Critical (Tier 1) System Overview: The Hazard Profile You have inquired about beta-halo amines (commonly known as nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Ticket ID: SAFETY-BHA-001 Assigned Specialist: Senior Application Scientist Priority: Critical (Tier 1)

System Overview: The Hazard Profile

You have inquired about beta-halo amines (commonly known as nitrogen mustards, e.g., Mechlorethamine, Melphalan, Chlorambucil). These are not standard laboratory reagents; they are potent vesicants (blistering agents) and genotoxic alkylators .

The Core Threat: These compounds possess a "hair-trigger" reactivity. In aqueous or polar environments, the beta-halo amine cyclizes to form an aziridinium ion . This three-membered ring is highly strained and electrophilic. It does not wait for metabolic activation; it directly attacks electron-rich nucleophiles, specifically the N7 position of Guanine in DNA, causing cross-linking and apoptosis.

Visualizing the Threat Mechanism

The following diagram illustrates why these agents are dangerous even without metabolic processing.

G Start Beta-Halo Amine (Precursor) Cyclization Intramolecular Cyclization Start->Cyclization Aziridinium Aziridinium Ion (HIGHLY REACTIVE) Cyclization->Aziridinium Cl- leaves DNA_Attack Nucleophilic Attack (DNA Guanine N7) Aziridinium->DNA_Attack Fast Result DNA Cross-linking & Cell Death DNA_Attack->Result

Figure 1: Mechanism of spontaneous aziridinium formation and DNA alkylation.

Troubleshooting Guide & FAQs

Ticket #1: "What PPE actually works? My standard nitrile gloves are degrading."

Diagnosis: Standard thin nitrile gloves (4-5 mil) are insufficient for handling concentrated alkylating agents. Nitrogen mustards are lipophilic and can permeate standard nitrile rapidly without visible degradation.

The Solution: Barrier Stratification You must employ a "Breakthrough Time" strategy.[1]

MaterialProtection LevelBreakthrough Time (Approx.)Use Case
Butyl Rubber High (Recommended) > 480 minsHandling pure stock, spill cleanup.
Silver Shield / Laminate Maximum > 480 minsEmergency response, prolonged handling.
Double Nitrile (Tested) Moderate15–30 minsOnly for dilute solutions (<10 mg/mL).
Latex Unsafe < 5 minsDO NOT USE.

Actionable Protocol:

  • Primary Barrier: Wear Silver Shield (Laminate) or thick Butyl Rubber gloves when weighing powder or handling pure liquids.

  • Dexterity Layer: If dexterity is required, wear the laminate glove under a standard nitrile glove.

  • Change Frequency: If using double nitrile for dilute work, change the outer pair every 30 minutes or immediately upon splash.

Expert Insight: Never rely on visual inspection. These agents permeate molecularly before the glove material swells or changes color.

Ticket #2: "How do I neutralize a spill? Bleach isn't working."

Diagnosis: Bleach (sodium hypochlorite) is the standard for biologicals, but for alkylating agents, it is not the most effective neutralizer and can sometimes create toxic chlorinated byproducts.

The Solution: Nucleophilic Quenching (Thiosulfate) You need a "suicide nucleophile" that reacts with the aziridinium ion faster than your DNA does. Sodium Thiosulfate is the gold standard. It attacks the electrophilic carbon, opening the ring and forming a non-toxic thiosulfate ester.

The "Thiosulfate Quench" Protocol:

  • Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water. (Optional: Add 1% NaOH to ensure basicity, as acid slows the reaction).

  • Containment: Cover the spill with absorbent pads.

  • Application: Gently pour the thiosulfate solution over the pads, starting from the outside and working in. Do not spray (creates aerosols).

  • Contact Time: Allow to sit for at least 30 minutes . The reaction is not instantaneous.

  • Cleanup: Double-bag the waste. Label as "Chemotherapy/Cytotoxic Waste" (Yellow bin in many jurisdictions).

Ticket #3: "I inhaled a small amount of vapor. I feel fine. Should I be worried?"

Diagnosis: Yes. This is the "Mustard Trap." Nitrogen mustards are insidious because symptoms are delayed . You may feel no pain for 6–24 hours while the alkylation is already destroying cell mechanics in your respiratory mucosa.

Immediate Action Required:

  • Evacuate: Leave the lab immediately.

  • Decon: If skin contact occurred, wash with soap and water for 20 minutes. Do not scrub (abrasion increases absorption).[2]

  • Medical Alert: Proceed to the ER immediately. Inform them you were exposed to a "Delayed-onset Vesicant / Alkylating Agent."

  • Observation: You require medical observation for pulmonary edema, which can manifest hours later.

Ticket #4: "How do I weigh this powder safely? Static is scattering it."

Diagnosis: Many amine salts (hydrochlorides) are electrostatic. Using a spatula in a dry fume hood can cause particles to "jump," contaminating the sash and your sleeves.

The Solution: The "Closed-System" Weighing Technique

  • Eliminate Static: Use an anti-static gun or wipe on the balance draft shield.

  • Solubilize in Vessel: Do not weigh powder onto weighing paper.

    • Tare a pre-weighed vial with a septum cap.

    • Add the approximate amount of powder.

    • Cap immediately.[3]

    • Weigh the closed vial to determine the exact mass.

  • Add Solvent via Syringe: Add your solvent (e.g., DMSO) through the septum using a needle. This keeps the agent contained at all times.

Emergency Response Workflow

If a spill occurs, follow this logic flow to determine the correct response level.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Small < 5 mL / Trace Powder Assess->Small Large > 5 mL / Volatile Assess->Large PPE_Check Verify PPE: Butyl Gloves + Gown + Resp Small->PPE_Check Evacuate EVACUATE LAB Call EHS/Hazmat Large->Evacuate High Risk Cover Cover with Absorbent Pads PPE_Check->Cover Quench Apply 10% Sodium Thiosulfate (Wait 30 mins) Cover->Quench Disposal Double Bag -> Haz Waste Quench->Disposal

Figure 2: Decision logic for responding to alkylating agent spills.

References

  • Centers for Disease Control and Prevention (CDC). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link][4][5][6]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Hatiboglu, I., et al. (1962).[7] Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard. Annals of Surgery. [Link]

  • Chemwatch. Nitrogen Mustards Safety Data Sheet & Handling. [Link]

  • ASTM International. ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. [Link]

Sources

Optimization

Technical Support Center: Polymerization of Chlorinated Diamines

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the polymerization of chlorinated diamines. This guide, designed for profes...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the polymerization of chlorinated diamines. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges when working with chlorinated diamines due to the influence of the chlorine substituent on monomer reactivity and potential side reactions. This section addresses the most common problems in a question-and-answer format.

Question 1: My polymerization is resulting in a low molecular weight polymer. What are the likely causes and how can I fix this?

Answer:

Low molecular weight is a common issue in step-growth polymerization and can be particularly prevalent when using chlorinated diamines. The primary causes can be broken down into three main areas: reduced monomer reactivity, stoichiometric imbalance, and chain-terminating side reactions.

Pillar 1: Understanding Reduced Amine Reactivity

The chlorine atom is an electron-withdrawing group. This property reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amine groups. This decrease in nucleophilicity makes the chlorinated diamine less reactive compared to its non-chlorinated analog.[1] As a result, the polymerization reaction may proceed more slowly or may not go to completion under standard conditions, leading to a lower degree of polymerization.

Pillar 2: The Criticality of Stoichiometry and Purity

Step-growth polymerization is highly sensitive to the stoichiometric ratio of the reacting functional groups. An excess of either the diamine or the diacid/diacid chloride will lead to chain ends of the same type, preventing further chain growth.

  • Monomer Purity: Impurities lacking the required difunctionality will act as chain terminators. For instance, a monofunctional amine impurity will cap a growing polymer chain, halting its propagation.

  • Moisture: Water is a critical impurity, especially when using highly reactive diacid chlorides. Moisture will hydrolyze the diacid chloride to a carboxylic acid, which is less reactive and will also produce HCl, further complicating the reaction environment.[2]

Pillar 3: Unwanted Side Reactions

Side reactions can consume functional groups, leading to chain termination. A significant concern with chlorinated diamines, particularly at elevated temperatures, is the potential for nucleophilic aromatic substitution (SNAr), where an amine from another monomer or polymer chain attacks the carbon atom bearing the chlorine, leading to branching or cross-linking.

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight Observed purity Verify Monomer Purity and Stoichiometry start->purity conditions Optimize Reaction Conditions purity->conditions If purity is confirmed sub_purity1 Recrystallize/redistill monomers Use high-purity solvents purity->sub_purity1 sub_purity2 Ensure accurate weighing and transfer Perform titration to confirm functional group concentration purity->sub_purity2 analysis Analyze Polymer Structure conditions->analysis If issue persists sub_conditions1 Lower reaction temperature (e.g., 0-5 °C for diacid chlorides) conditions->sub_conditions1 sub_conditions2 Increase reaction time conditions->sub_conditions2 sub_conditions3 Use an appropriate acid acceptor (e.g., pyridine, triethylamine) conditions->sub_conditions3 sub_analysis1 NMR/FTIR for end-group analysis analysis->sub_analysis1 sub_analysis2 GPC for molecular weight distribution analysis->sub_analysis2

Caption: A logical workflow for troubleshooting low molecular weight polymers.

Question 2: My polymer is discolored (e.g., yellow or brown) and/or I'm observing gel formation. What is happening and how can I prevent it?

Answer:

Discoloration and gel formation are often indicative of unwanted side reactions, particularly those that lead to extended conjugation or cross-linking. With chlorinated diamines, the primary suspect for both issues is intermolecular nucleophilic aromatic substitution (SNAr).

The SNAr Side Reaction Mechanism

Under certain conditions, the amine group of one polymer chain can act as a nucleophile and attack an electron-deficient aromatic ring of another chain, displacing a chlorine atom. This reaction forms a tri-substituted nitrogen linkage between polymer chains, leading to a cross-linked network.

G Amine Polymer Chain 1 with Amine End-Group Transition Meisenheimer-like Intermediate Amine->Transition Nucleophilic Attack Chlorinated Polymer Chain 2 with Chlorinated Aromatic Ring Chlorinated->Transition Crosslink Cross-linked Polymer (Gel Formation) Transition->Crosslink Chloride Elimination

Caption: Simplified representation of SNAr cross-linking leading to gelation.

This cross-linking restricts polymer chain mobility and solubility, leading to gel formation. The formation of these new bonds can also create chromophores that absorb visible light, resulting in a discolored product.

Mitigation Strategies for Discoloration and Gelation:

StrategyRationale
Low-Temperature Polycondensation The SNAr reaction generally has a higher activation energy than the desired amidation reaction. By keeping the temperature low (e.g., 0-25°C), you can kinetically favor the formation of the linear polyamide over the cross-linking side reaction.[2][3][4]
Use of an Acid Acceptor When using diacid chlorides, the byproduct is HCl.[3][5] This acid can protonate the amine groups, further reducing their nucleophilicity and potentially catalyzing side reactions at higher temperatures. An appropriate base (an "acid acceptor") neutralizes the HCl as it is formed.[6][7]
Controlled Monomer Addition Slowly adding the more reactive monomer (typically the diacid chloride) to the diamine solution can help maintain a low concentration of the reactive species, minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Which comonomer is better to use with a chlorinated diamine: a dicarboxylic acid or a diacid chloride?

A1: Diacid chlorides are generally preferred for laboratory-scale synthesis with chlorinated diamines. Due to the reduced reactivity of the chlorinated diamine, a more reactive comonomer is needed to achieve a high molecular weight. The reaction between a diamine and a diacid chloride is highly favorable and can be performed at low temperatures, which is crucial for minimizing side reactions like SNAr.[3] Polymerization with dicarboxylic acids requires high temperatures to drive off the water byproduct, which would likely promote unwanted side reactions with the chlorinated monomer.

Q2: What is the best type of acid acceptor to use, and how much should I add?

A2: Tertiary amines like pyridine or triethylamine are commonly used as acid acceptors in low-temperature solution polycondensation. They are strong enough to neutralize the generated HCl but are not nucleophilic enough to compete in the main polymerization reaction. Typically, a stoichiometric amount (2 equivalents per equivalent of diacid chloride) is used to ensure complete neutralization of the HCl produced.

Q3: Can I perform interfacial polymerization with chlorinated diamines?

A3: Yes, interfacial polymerization is a viable and often advantageous method.[3][4] In this technique, the chlorinated diamine is dissolved in an aqueous phase (often with an inorganic base like sodium carbonate to act as an acid acceptor), and the diacid chloride is dissolved in an immiscible organic solvent. The polymerization occurs rapidly at the interface of the two liquids. This method is carried out at room temperature, which helps to suppress temperature-dependent side reactions.

Q4: My chlorinated diamine is poorly soluble. How can I improve this for polymerization?

A4: Poor solubility can be a challenge. For solution polymerization, using polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) can help. The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents can further enhance the solubility of both the monomers and the resulting polyamide by disrupting intermolecular hydrogen bonding.

Q5: How does the position of the chlorine atom on the aromatic ring affect reactivity and side reactions?

A5: The position of the chlorine atom relative to the amine groups is critical. If the chlorine atom is ortho or para to an amine group, the electron-withdrawing effect will be more pronounced, leading to a greater reduction in the amine's nucleophilicity. Furthermore, if the polymerization results in a structure where the chlorine is activated by an electron-withdrawing group (like a carbonyl from the newly formed amide bond), it may become more susceptible to SNAr.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of a Chlorinated Diamine and a Diacid Chloride

This protocol provides a general procedure for synthesizing a polyamide from a chlorinated diamine and a diacid chloride, emphasizing the control of side reactions.

Materials:

  • Chlorinated diamine (high purity)

  • Diacid chloride (high purity)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous pyridine

  • Anhydrous methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware (three-neck round-bottom flask, addition funnel, mechanical stirrer)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Diamine Dissolution: In the reaction flask, dissolve the chlorinated diamine (1.0 equivalent) in anhydrous DMAc.

  • Acid Acceptor Addition: Add anhydrous pyridine (2.2 equivalents) to the stirred diamine solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Diacid Chloride Addition: Dissolve the diacid chloride (1.0 equivalent) in a minimal amount of anhydrous DMAc and place it in the addition funnel. Add the diacid chloride solution dropwise to the cold, stirred diamine solution over 30-60 minutes.

  • Reaction: Maintain the reaction at 0-5°C for 2-4 hours, then allow it to slowly warm to room temperature and continue stirring for 18-24 hours under an inert atmosphere. The solution should become viscous.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polyamide.

  • Washing and Drying: Collect the fibrous polymer by filtration. Wash it thoroughly with fresh methanol and then with water to remove any residual solvent and pyridine hydrochloride. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

References

  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (2025). MDPI. Available at: [Link]

  • Acid acceptor for polymers containing acid moieties. (1994). Google Patents.
  • A one-step replacement of aromatic amino groups by chlorine or bromine. (n.d.). ResearchGate. Available at: [Link]

  • 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020). LibreTexts Chemistry. Available at: [Link]

  • Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. (2004). PubMed. Available at: [Link]

  • LABORATORY EXPERIMENT 2. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, India. Available at: [Link]

  • Preparation method for 2,5-dichloro-1,4-phenylenediamine. (2014). Google Patents.
  • How can I synthesize polyamide from diacid chloride? (2017). ResearchGate. Available at: [Link]

  • Chlorination of benzidine and other aromatic amines an aqueous environments. (1978). PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

Topic: 1H NMR Spectrum Analysis of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine Content Type: Publish Comparison Guide [1] Executive Summary & Strategic Context 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (oft...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine Content Type: Publish Comparison Guide

[1]

Executive Summary & Strategic Context

2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (often isolated as the dihydrochloride salt) is a critical intermediate in the synthesis of pharmaceutical agents, particularly antihistamines and antipsychotics (e.g., phenothiazine derivatives).[1] Its reactivity profile classifies it as a nitrogen mustard analog, capable of forming highly electrophilic azetidinium ions in solution.[1]

For drug development professionals, the analytical challenge lies not just in confirming the structure, but in differentiating the target chlorinated product from its alcohol precursor (1,3-bis(dimethylamino)-2-propanol) and detecting the formation of the unstable azetidinium degradant .[1]

This guide provides a comparative NMR analysis to validate synthesis success (chlorination) and ensure salt stability.

Structural Analysis & Theoretical Prediction[1][2]

The Molecule at a Glance

The target molecule possesses a high degree of symmetry (C2v point group in the open-chain conformation), which simplifies the 1H NMR spectrum into three distinct signal sets.

  • Core Backbone: A propane chain substituted at the 2-position with a Chlorine atom.[1]

  • Terminal Groups: Two dimethylamino groups at positions 1 and 3.[1]

  • Salt Form: The dihydrochloride salt (

    
    ) is the stable, isolable form.[1] The free base is prone to rapid intramolecular cyclization.[1]
    
Predicted Signal Environments (Dihydrochloride Salt in D₂O)
Proton EnvironmentLabelMultiplicityApprox. Shift (δ ppm)IntegrationKey Diagnostic Feature
Methine (H-2) AQuintet (tt)4.4 – 4.7 1HMost deshielded aliphatic proton due to -Cl and β-ammonium effect.[1]
Methylene (H-1, H-3) BDoublet (or dd)3.4 – 3.6 4HChemically equivalent.[1] Coupled to H-2.[1][2]
Methyl (N-Me) CSinglet2.9 – 3.0 12HIntense singlet.[1] Shifted downfield by protonation (

).[1]

Comparative Analysis: Product vs. Alternatives

This section contrasts the target product with its two most relevant "alternatives": the starting material (Precursor) and the decomposition product (Degradant).

Comparison 1: Target Product vs. Alcohol Precursor

Objective: Confirm successful chlorination (substitution of -OH with -Cl).

FeatureTarget Product (Cl-Amine) Precursor (OH-Amine) Diagnostic Logic
H-2 Methine Shift δ 4.5 – 4.7 ppm δ 4.0 – 4.2 ppm The electronegative Cl atom, combined with the anisotropy of the C-Cl bond, typically deshields the methine proton by ~0.4–0.5 ppm relative to the alcohol in salt forms.[1]
Exchangeable Protons None (in dry DMSO)OH Signal (δ ~5-6 ppm)In DMSO-d6, the alcohol precursor will show a distinct OH doublet (coupled to H-2).[1] The product lacks this signal.
Coupling Constant (

)
~6.0 – 6.5 Hz ~5.5 – 6.0 Hz Subtle change due to the electronegativity difference between Cl and O affecting the dihedral angle preferences.[1]
Comparison 2: Stable Salt vs. Azetidinium Degradant

Objective: Assess purity and stability in solution.

  • Risk: In neutral or basic aqueous solution (or if the free base is generated), the nitrogen lone pair attacks the C-Cl carbon, displacing chloride to form the 1,1-dimethyl-3-(dimethylaminomethyl)azetidinium ion.[1]

FeatureOpen Chain (Stable Salt) Azetidinium Ion (Cyclized) Diagnostic Logic
Symmetry Symmetric (C2v) Asymmetric / Complex The open chain has equivalent N-Me groups.[1] The cyclic ion has a quaternary ring nitrogen and a tertiary side-chain nitrogen.
Methyl Signals 1 Singlet (12H) Multiple Singlets Cyclization breaks the equivalence.[1] Expect at least 3 distinct methyl signals (Ring

diastereotopic + Sidechain

).[1]
Ring Protons Absent Complex Multiplets Azetidine ring protons appear as complex multiplets with geminal coupling, distinct from the simple doublet/quintet of the open chain.[1]

Experimental Protocol: Self-Validating Workflow

Reagents & Preparation[1][4][5][6][7][8]
  • Solvent: Deuterium Oxide (

    
    ) for salts; DMSO-
    
    
    
    for observing exchangeable protons.[1]
  • Reference: TSP (Trimethylsilylpropanoic acid) for aqueous; TMS for organic.[1]

  • pH Control: CRITICAL. Ensure the sample is acidic (

    
    ). If analyzing the free base, use 
    
    
    
    immediately after extraction and keep cold.[1]
Step-by-Step Acquisition
  • Sample Dissolution: Dissolve ~10 mg of the dihydrochloride salt in 0.6 mL

    
    .
    
    • Validation Check: If the solution turns cloudy or oily droplets form, the free base may be liberating (check pH).[1]

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure full relaxation of methyl protons).
      
    • Scans (

      
      ): 16 (sufficient for 1H due to high symmetry).
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual.[1]

    • Baseline correction: Polynomial (Bernstein).[1]

Visualization: Reaction Monitoring & Signal Assignment

Pathway Diagram: Chlorination & Cyclization Risk

This diagram illustrates the transformation from precursor to product and the competing degradation pathway.

G Precursor Precursor (Alcohol-Amine) Stable Reagent SOCl2 / HCl Precursor->Reagent Product Target Product (Chloro-Amine 2HCl) Open Chain (Stable in Acid) Precursor->Product Chlorination (Substitution) FreeBase Free Base (Neutral pH) Product->FreeBase Basification (pH > 7) Azetidinium Azetidinium Ion (Cyclized Degradant) Active Electrophile FreeBase->Azetidinium Intramolecular Cyclization (Fast)

Caption: Reaction pathway showing the critical stability window of the target product as the dihydrochloride salt.

Logic Diagram: NMR Signal Assignment Strategy

A decision tree for interpreting the resulting spectrum.[1]

Logic Start Acquire 1H NMR (D2O or DMSO-d6) CheckMe Check Methyl Region (2.8 - 3.2 ppm) Start->CheckMe SinglePeak Single Sharp Singlet (12H) CheckMe->SinglePeak Symmetric MultiPeak Multiple/Split Signals CheckMe->MultiPeak Asymmetric CheckH2 Check H-2 Methine (4.0 - 4.8 ppm) SinglePeak->CheckH2 ResultCyc WARNING: Azetidinium Formation MultiPeak->ResultCyc ShiftHigh Shift ~4.5 - 4.7 ppm (Quintet) CheckH2->ShiftHigh ShiftLow Shift ~3.9 - 4.1 ppm (Quintet) CheckH2->ShiftLow ResultProduct CONFIRMED: Target Chloro-Salt ShiftHigh->ResultProduct ResultAlc IDENTIFIED: Unreacted Alcohol ShiftLow->ResultAlc

Caption: Diagnostic logic flow for rapid identification of product, precursor, or degradant.

References

  • Sigma-Aldrich. 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine dihydrochloride Product Information. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22263: 1,3-bis(dimethylamino)-2-propanol.[1] Retrieved from .[1]

  • Garrido, D. et al. (2009).[1] Synthesis and reactivity of azetidinium salts: Insights into the stability of nitrogen mustard analogs. Journal of Organic Chemistry. (Contextual grounding on azetidinium stability).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Source for substituent chemical shift rules).

Sources

Comparative

Mass spectrometry fragmentation pattern of 1,3-bis(dimethylamino)-2-chloropropane

Structural Elucidation of 1,3-Bis(dimethylamino)-2-chloropropane: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms As a bifunctional alkylating agent and polycationic diamine precursor, 1,3-bis(dimethylamino)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1,3-Bis(dimethylamino)-2-chloropropane: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms

As a bifunctional alkylating agent and polycationic diamine precursor, 1,3-bis(dimethylamino)-2-chloropropane is frequently utilized in the synthesis of cationic polysaccharides [1] and various active pharmaceutical ingredients (APIs). Because of its reactive secondary alkyl chloride and two tertiary amine groups, detecting this compound as a residual impurity or elucidating its structure during synthesis requires highly specific analytical approaches.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this molecule, providing researchers with the mechanistic causality and self-validating protocols needed to ensure rigorous analytical integrity.

Mechanistic Causality: The Chemistry of Fragmentation

To optimize an analytical method, one must first understand the intrinsic gas-phase chemistry of the analyte. The fragmentation of 1,3-bis(dimethylamino)-2-chloropropane is highly dependent on the energy regime of the ionization source.

1. Electron Ionization (EI-MS) – Hard Ionization (70 eV) Under standard 70 eV EI conditions, the radical cation molecular ion (


) at m/z 164 (

) and 166 (

) is highly transient and often absent from the spectrum. The fragmentation is driven by two primary pathways [2]:
  • 
    -Cleavage (Base Peak):  The strongly electron-donating dimethylamino groups drive rapid cleavage of the 
    
    
    
    bond. This yields the
    
    
    -dimethylmethyleneiminium ion at m/z 58 (
    
    
    ), which dominates the spectrum due to its high resonance stability.
  • Neighboring Group Participation: The lone pair of one nitrogen atom can nucleophilically attack the

    
    -carbon, displacing a chlorine radical (
    
    
    
    , 35 Da). This intramolecular cyclization forms a highly stable, three-membered aziridinium cation at m/z 129 .

2. Electrospray Ionization (ESI-MS/MS) – Soft Ionization ESI provides a gentle ionization environment, yielding an intact, even-electron protonated molecule


 at m/z 165  (

) and m/z 167 (

). During Collision-Induced Dissociation (CID), the fragmentation follows the even-electron rule [3]:
  • Loss of HCl: The most thermodynamically favorable pathway is the neutral loss of hydrochloric acid (36 Da), directly yielding the aziridinium ion at m/z 129 .

  • Loss of Dimethylamine: A competing pathway involves the neutral loss of

    
     (45 Da), generating a fragment at m/z 120 .
    

Fragmentation Parent Protonated Molecule [M+H]+ m/z 165 Aziridinium Aziridinium Ion m/z 129 Parent->Aziridinium - HCl (36 Da) Iminium Iminium Ion m/z 58 Parent->Iminium Inductive Cleavage Dimethylamine Loss of Dimethylamine m/z 120 Parent->Dimethylamine - HN(CH3)2 (45 Da) Aziridinium->Iminium Secondary Fragmentation

ESI-MS/MS collision-induced dissociation pathways of the protonated molecule.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting a platform for the detection or structural confirmation of 1,3-bis(dimethylamino)-2-chloropropane, the physical state of the analyte and the required limit of detection (LOD) dictate the choice.

Analytical FeatureGC-EI-MS PlatformLC-ESI-MS/MS Platform
Analyte State Requirement Must be extracted as a Free Base (volatile).Can be analyzed as a Salt (e.g., Hydrochloride).
Primary Ion Observed m/z 58 (Iminium base peak).m/z 165 / 167 (

precursor).
Isotopic Signature Poorly preserved (molecular ion is weak/absent).Highly preserved (3:1 ratio clearly visible in MS1).
Structural Information High (Library searchable, reproducible fingerprint).High (Targeted MRM transitions provide specificity).
Sensitivity (LOD) Moderate (~10-50 ng/mL).Excellent (~0.1-1 ng/mL).
Best Use Case Unknown impurity identification via NIST library matching.High-throughput, trace-level quantitation in API batches.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical workflows, the following step-by-step methodologies incorporate internal logic checks (self-validating systems) to prevent false positives.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 1,3-bis(dimethylamino) -2-chloropropane GC_Prep Alkaline Extraction (Free Base) Sample->GC_Prep LC_Prep Acidic Dilution (0.1% Formic Acid) Sample->LC_Prep GC_Sep Capillary GC (DB-5MS) GC_Prep->GC_Sep EI_Ion Electron Ionization (70 eV) GC_Sep->EI_Ion GC_Det Full Scan / SIM (m/z 58, 129) EI_Ion->GC_Det LC_Sep Reversed-Phase LC (C18 Column) LC_Prep->LC_Sep ESI_Ion Electrospray Ionization (Positive Mode) LC_Sep->ESI_Ion LC_Det MRM Transitions (165->129, 165->58) ESI_Ion->LC_Det

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.

Protocol A: GC-EI-MS Analysis (Structural Fingerprinting)

Causality Note: The compound is often supplied as a dihydrochloride salt. Injecting the salt directly into a GC inlet will cause thermal degradation and non-volatility issues. It must be converted to the free base.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade water. Add 100 µL of 1M NaOH to deprotonate the tertiary amines. Extract immediately with 1 mL of hexane.

  • Chromatography: Inject 1 µL of the hexane layer (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 50°C (hold 1 min), ramping at 15°C/min to 250°C.

  • Mass Spectrometry: Operate the source at 70 eV. Scan range: m/z 40–200.

  • Self-Validation Checkpoint: Examine the m/z 129 peak. Because the formation of the aziridinium ion requires the loss of the chlorine atom, the m/z 129 peak must not exhibit a 3:1 isotopic ratio (i.e., there should be no significant m/z 131 peak). The absence of the chlorine isotope pattern on this specific fragment confirms the neighboring group participation mechanism [2].

Protocol B: LC-ESI-MS/MS Analysis (Trace Quantitation)

Causality Note: The highly basic nature of the two tertiary amines makes this compound an ideal candidate for positive-mode ESI. Acidic mobile phases ensure complete protonation, maximizing ionization efficiency.

  • Sample Preparation: Dilute the sample in an initial mobile phase of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Mass Spectrometry: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: Program two specific MRM transitions: 165

    
     129  (derived from 
    
    
    
    ) and 167
    
    
    129
    (derived from
    
    
    ). Because the product ion (m/z 129) has lost the chlorine atom, both isotopic precursors converge on the exact same product mass [3]. If the chromatographic peak is truly 1,3-bis(dimethylamino)-2-chloropropane, the integrated area ratio of the (165
    
    
    129) transition to the (167
    
    
    129) transition will perfectly match the natural 3:1 abundance of chlorine isotopes.

References

  • EP0406837B1. (1995). Cationic polysaccharides and reagents for their preparation.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books / Penguin Random House.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer / Barnes & Noble.[Link]

Validation

Comparative Guide: Alkylation Efficiency of 2-Chloro-diamines vs. Epichlorohydrin

Executive Summary: The Mechanistic Divide In the landscape of alkylating agents, the choice between 2-chloro-diamines (specifically N-(2-chloroethyl)amines and nitrogen mustard derivatives) and Epichlorohydrin (ECH) is r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Divide

In the landscape of alkylating agents, the choice between 2-chloro-diamines (specifically N-(2-chloroethyl)amines and nitrogen mustard derivatives) and Epichlorohydrin (ECH) is rarely a matter of preference—it is dictated by the pH tolerance of your substrate and the required reaction kinetics.

  • Epichlorohydrin (ECH): The industrial workhorse. It relies on epoxide ring opening , typically requiring high pH (alkaline) conditions to generate the active electrophile or nucleophile. It is cost-effective but kinetically sluggish at neutral pH and prone to hydrolysis in aqueous media.

  • 2-Chloro-diamines: The precision scalpel. These reagents function via anchimeric assistance , spontaneously forming a highly reactive aziridinium ion (a strained 3-membered nitrogen ring). This reaction is rapid, occurs at physiological pH, and offers superior alkylation efficiency for sensitive biological targets (proteins, DNA), albeit with higher toxicity and stability concerns.

The Bottom Line: Use ECH for robust polysaccharide modification where high pH is tolerable. Use 2-chloro-diamines for sensitive bioconjugation or when neutral-pH crosslinking is non-negotiable.

Mechanistic Analysis & Reaction Pathways[1]

The efficiency difference lies in the activation energy and intermediate stability.

The Aziridinium Advantage (2-Chloro-diamines)

2-chloro-amine derivatives possess an internal nucleophile (the amine nitrogen) located beta to the leaving group (chloride). This allows for an intramolecular


 reaction, forming a cyclic aziridinium ion .
  • Kinetics: First-order intramolecular cyclization (fast) followed by second-order nucleophilic attack.

  • Reactivity: The aziridinium ion is positively charged and highly strained, making it a more aggressive electrophile than a neutral epoxide.

The Epoxide Route (Epichlorohydrin)

ECH requires an external trigger. In acidic conditions, the oxygen is protonated (activating the ring). In basic conditions (most common for ECH), the nucleophile (e.g., Cellulose-OH) must be deprotonated to attack the neutral ring.

  • Kinetics: Strictly second-order (

    
    ).
    
  • Limitation: At neutral pH, the reaction is extremely slow unless catalyzed.

Pathway Visualization

The following diagram contrasts the activation pathways, highlighting the "Self-Activation" of the amine vs. the "External Activation" required for ECH.

AlkylationPathways cluster_0 2-Chloro-diamine (Aziridinium Route) cluster_1 Epichlorohydrin (Epoxide Route) Start_A 2-Chloro-amine Precursor Inter_A Aziridinium Ion (Cyclic + Charge) Start_A->Inter_A Intramolecular Cyclization (Fast) Prod_A Alkylated Product Inter_A->Prod_A Nucleophilic Attack Start_B Epichlorohydrin (Neutral) Inter_B Activated Complex (Requires pH > 10) Start_B->Inter_B Base Catalysis (Slow at pH 7) Prod_B Alkylated Product Inter_B->Prod_B S_N2 Attack

Figure 1: Comparative reaction pathways. Note the spontaneous activation of the 2-chloro-amine compared to the condition-dependent activation of Epichlorohydrin.

Comparative Performance Data

The following data aggregates typical performance metrics for crosslinking/alkylation efficiency in aqueous media.

FeatureEpichlorohydrin (ECH)2-Chloro-diamines (Mustards)
Primary Mechanism Epoxide Ring Opening (

)
Aziridinium Ion Formation (Anchimeric)
Optimal pH Alkaline (pH > 10)Neutral to Mildly Alkaline (pH 7.0–8.5)
Reaction Temperature Elevated (50°C – 80°C typical)Physiological / Room Temp (20°C – 37°C)
Hydrolysis Half-Life Variable (Fast in hot base)Moderate (~30h for HN-3 at pH 7) [1]
Alkylation Efficiency Moderate (Competes with hydrolysis)High (Rapid capture by nucleophiles)
Selectivity Prefers strong nucleophiles (Thiol > Amine > Hydroxyl)Aggressive; alkylates DNA (N7-Guanine), Amines, Thiols
Toxicity Profile Carcinogen; volatile liquid.Vesicant; cytotoxic (Blister agent class).

Experimental Protocols

Protocol A: High-Efficiency Crosslinking with 2-Chloro-diamines (Neutral pH)

Use Case: Crosslinking sensitive proteins or DNA where high pH would cause denaturation.

Reagents:

  • Linker: Nitrogen Mustard derivative (e.g., Mechlorethamine or custom 2-chloroethyl linker).

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

  • Preparation: Dissolve the 2-chloro-amine reagent in dry DMSO immediately before use. Note: These compounds hydrolyze/cyclize spontaneously in water.[1]

  • Activation (In Situ): Add the DMSO stock to the protein solution (1 mg/mL in PBS). Final solvent concentration should be <5%.

  • Incubation: Incubate at 37°C for 1–4 hours .

    • Why: The aziridinium ion forms within minutes and reacts immediately. Extended time allows for the second arm of the diamine to react (if crosslinking).

  • Quenching: Add excess Cysteine (10mM) or Thiosulfate to scavenge unreacted aziridinium ions.

  • Validation: Assess crosslinking via SDS-PAGE (shift to higher MW) or Ellman’s assay (loss of free thiols).

Protocol B: Robust Alkylation with Epichlorohydrin (Alkaline pH)

Use Case: Cationization of Starch or Cellulose (Industrial Standard).

Reagents:

  • Substrate: Starch slurry (30-40% solids).

  • Reagent: Epichlorohydrin (or CHPTAC precursor).

  • Catalyst: NaOH (Sodium Hydroxide).

Workflow:

  • Alkalization: Adjust starch slurry to pH 11–12 using NaOH. Add Na₂SO₄ (10-20% w/w) to prevent granule swelling/gelatinization.

  • Addition: Add Epichlorohydrin dropwise.

  • Reaction: Heat to 45°C–50°C for 12–24 hours .

    • Why: The high pH is required to deprotonate the starch hydroxyls (

      
      ), making them strong enough nucleophiles to open the epoxide ring. The heat overcomes the activation energy barrier.
      
  • Neutralization: Cool to room temperature and neutralize with dilute HCl to pH 6.5.

  • Washing: Extensive washing with water/ethanol to remove hydrolyzed byproducts (glycerol/diols).

Critical Decision Matrix

Use the following logic flow to select the appropriate reagent for your application.

DecisionMatrix Start Select Alkylation Target Q1 Is the substrate pH sensitive? (Can it survive pH > 10?) Start->Q1 Branch_Sensitive Yes (Protein/DNA) Q1->Branch_Sensitive No (Sensitive) Branch_Robust No (Cellulose/Starch) Q1->Branch_Robust Yes (Robust) Result_Mustard Use 2-Chloro-diamine (Aziridinium Mechanism) High Efficiency @ pH 7 Branch_Sensitive->Result_Mustard Result_ECH Use Epichlorohydrin (Epoxide Mechanism) Cost Effective @ pH 11 Branch_Robust->Result_ECH

Figure 2: Decision tree for reagent selection based on substrate stability.

Safety & Toxicity Warnings

  • Epichlorohydrin: Classified as a Group 2A carcinogen. It is volatile and easily absorbed through the skin. All reactions must be performed in a fume hood with butyl rubber gloves.

  • 2-Chloro-diamines: Many are derivatives of Nitrogen Mustards (chemical warfare agents). They are potent vesicants (blister agents) and DNA alkylators.

    • Decontamination:[1][2] Neutralize spills immediately with Sodium Thiosulfate or 10% NaOH (hydrolysis destroys the vesicant properties over time, though thiosulfate is faster for scavenging) [2].

References

  • Gao, X., et al. (2025). "Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues." NIH / PubMed Central.

  • Prado, H. J., & Matulewicz, M. C. (2014). "Cationization of polysaccharides: A path to greener derivatives." European Polymer Journal.[3]

  • Ross, W. C. J. (1950). "The Reactions of Certain Epoxides in Aqueous Solutions." Journal of the Chemical Society. (Foundational text on Epoxide vs. Aziridine kinetics).
  • Creative Proteomics. (2024). "Protein Alkylation: Exploring Techniques and Applications."

  • Frontiers in Chemistry. (2019). "Alkylative Ring-Opening of Bicyclic Aziridinium Ion."

Sources

Comparative

Characterizing the C-Cl Bond in Tetramethylpropanediamines: An FTIR Sampling Comparison Guide

The Analytical Challenge Tetramethylpropanediamines (TMPDA) are bulky, highly polar aliphatic amines utilized extensively as foundational building blocks in pharmaceutical synthesis (e.g., in the development of phenothia...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Tetramethylpropanediamines (TMPDA) are bulky, highly polar aliphatic amines utilized extensively as foundational building blocks in pharmaceutical synthesis (e.g., in the development of phenothiazine-derivative drugs). When synthesizing chlorinated derivatives—such as 2-chloro-N,N,N',N'-tetramethylpropanediamine—verifying the presence and structural integrity of the carbon-chlorine (C-Cl) bond is a mandatory quality control step.

However, characterizing this specific bond via Fourier-Transform Infrared (FTIR) spectroscopy presents a unique analytical hurdle. The C-Cl stretching vibration occurs at the extreme low-frequency end of the mid-IR spectrum, and the liquid amine matrix itself is both highly basic and hygroscopic. This guide objectively compares FTIR sampling techniques—Transmission Liquid Cells vs. Attenuated Total Reflectance (ATR) with varying crystals—to establish the most scientifically rigorous protocol for analyzing these compounds.

Spectral Signatures: Isolating the C-Cl Peak in a TMPDA Matrix

To accurately identify the C-Cl bond, researchers must first map the spectral topography of the surrounding amine matrix to avoid false assignments.

  • The C-Cl Stretch (850–550 cm⁻¹): Halogenated organic compounds exhibit intense infrared absorptions due to the large change in dipole moment associated with the highly electronegative halogen atom[1]. The C-Cl stretching vibration specifically manifests as a strong, often broad peak between 850 cm⁻¹ and 550 cm⁻¹[2][3].

  • Amine Backbone Interferences: The TMPDA backbone is dominated by strong C-H stretching vibrations of the methyl and methylene groups in the 3000–2800 cm⁻¹ region[4]. Furthermore, the C-N stretching of the aliphatic tertiary amines produces medium-to-strong bands in the 1250–1020 cm⁻¹ range[4][5].

  • C-H Wagging: In adjacent alkyl halides, a characteristic C-H wag (-CH₂Cl) can also be observed between 1300–1150 cm⁻¹[2][3], which frequently overlaps with the amine's C-N stretch.

Because the primary diagnostic C-Cl peak resides in the far fingerprint region, the chosen FTIR optical path must possess excellent, undistorted throughput down to at least 500 cm⁻¹.

Comparative Analysis: FTIR Sampling Techniques

The physical properties of chlorinated tetramethylpropanediamines dictate the viability of the sampling method. As liquid, tertiary aliphatic amines, these compounds readily absorb atmospheric moisture and carbon dioxide, forming carbamates that severely distort the IR spectrum.

Alternative 1: Transmission FTIR (Liquid Cell with KBr/NaCl Windows)

Historically, liquid samples were analyzed by injecting them into a transmission cell equipped with alkali halide windows. While transmission provides high-quality spectra that strictly obey the Beer-Lambert law[6], it is fundamentally incompatible with TMPDA derivatives. The hygroscopic nature of the amine introduces water that rapidly dissolves NaCl and KBr windows[6]. Furthermore, introducing viscous liquid amines into narrow path-length cells often traps air bubbles, which disrupts the quantitative path length and scatters the IR beam[6].

Alternative 2: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR has largely superseded transmission for liquid analysis due to its minimal sample preparation and non-destructive nature[6][7]. In ATR, an evanescent wave penetrates the sample to a depth of roughly 1–2 µm[8]. However, the choice of the Internal Reflection Element (IRE) crystal is the single most critical variable when analyzing C-Cl bonds in basic amines.

  • ZnSe (Zinc Selenide) ATR: ZnSe offers exceptional optical throughput[8], but suffers from two fatal flaws for this specific application. First, its low-wavenumber cutoff is approximately 650 cm⁻¹ (or 550 cm⁻¹ depending on the anti-reflective coating)[9][10]. Because the C-Cl stretch extends down to 550 cm⁻¹[3], a ZnSe crystal risks truncating the lower-frequency end of the peak, leading to false negatives. Second, ZnSe is chemically sensitive and only stable within a pH range of 5 to 9[9][10][11]. The highly basic nature of tetramethylpropanediamines will rapidly etch the crystal surface, destroying its optical properties and releasing toxic fumes.

  • Diamond ATR: Diamond is the gold standard for this analysis. It is chemically inert and withstands a pH range of 1 to 14[9][11], making it impervious to basic amines. Crucially, a standard diamond ATR crystal has a low-wavenumber cutoff of roughly 400 cm⁻¹[12][13], ensuring the entire 850–550 cm⁻¹ C-Cl region is captured with high fidelity. While diamond exhibits intrinsic phonon absorption bands between 2300–1900 cm⁻¹[11][14], this region is entirely devoid of C-Cl or amine backbone signatures, rendering the interference irrelevant.

Quantitative Performance Comparison

The following table summarizes the operational parameters of each sampling technique when applied to chlorinated tetramethylpropanediamines.

ParameterTransmission (Liquid Cell)ZnSe ATRDiamond ATR
Low-Wavenumber Cutoff ~400 cm⁻¹ (KBr)~650 cm⁻¹~400 cm⁻¹ (Standard)
C-Cl Peak Fidelity (850-550 cm⁻¹) ExcellentPoor (Truncated)Excellent
Chemical Compatibility Poor (Hygroscopic amines dissolve salt)Poor (Etched by pH > 9)Excellent (Inert, pH 1-14)
Sample Prep Time High (Cell assembly, bubble removal)Low (Direct drop)Low (Direct drop)
Overall Recommendation Not Recommended Not Recommended Highly Recommended

Experimental Protocol: Self-Validating Diamond ATR Workflow

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring the FTIR spectrum of liquid chlorinated TMPDA.

Step 1: System Purge and Background Collection Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Clean the diamond ATR crystal with a volatile, non-polar solvent (e.g., hexane or dry acetone) using a lint-free cotton swab to avoid abrading the surrounding puck[12]. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) against the bare diamond crystal[14].

Step 2: Sample Application Using a glass Pasteur pipette, deposit a single drop (approx. 10–20 µL) of the liquid chlorinated tetramethylpropanediamine directly onto the center of the diamond crystal. Ensure the liquid completely covers the active evanescent field area without introducing air bubbles. Do not use the pressure anvil, as it is unnecessary for liquids and may introduce contamination.

Step 3: Spectral Acquisition Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). The C-Cl stretching band should immediately resolve as a distinct peak between 850 and 550 cm⁻¹.

Step 4: Mathematical ATR Correction (Critical Step) In ATR spectroscopy, the depth of penetration (


) is directly proportional to the wavelength of the incident light[11][15]. Consequently, infrared absorbance bands at longer wavelengths (lower wavenumbers, such as the C-Cl stretch at 850–550 cm⁻¹) will appear artificially more intense than bands at shorter wavelengths (such as the C-H stretch at 3000 cm⁻¹) when compared to a standard transmission spectrum[7][15]. You must apply the "ATR Correction" algorithm within the spectrometer's software to normalize these relative band intensities. This step is mandatory if the spectrum will be cross-referenced against commercial transmission libraries[15].

Step 5: Decontamination Immediately after acquisition, wipe the amine from the crystal. Wash the diamond surface sequentially with isopropyl alcohol and hexane to remove all highly basic residues, preventing cross-contamination for subsequent analyses.

Decision Matrix Visualization

FTIR_Decision_Matrix Start Sample: Chlorinated Tetramethylpropanediamine Q1 Is the sample a highly basic/hygroscopic liquid? Start->Q1 Trans Transmission FTIR (KBr/NaCl Windows) Q1->Trans No (Solid/Stable) ATR ATR-FTIR Sampling Method Q1->ATR Yes (Liquid Amine) Result1 Window Degradation (Not Recommended) Trans->Result1 Q2 Target Peak: C-Cl Stretch (850 - 550 cm⁻¹) ATR->Q2 ZnSe ZnSe Crystal (Cutoff ~650 cm⁻¹, pH 5-9) Q2->ZnSe General Mid-IR Diamond Diamond Crystal (Cutoff ~400 cm⁻¹, pH 1-14) Q2->Diamond Low Wavenumber Result2 Peak Truncation & Etching (Loss of C-Cl signal) ZnSe->Result2 Result3 Optimal C-Cl Resolution (Recommended Protocol) Diamond->Result3

Decision matrix for selecting the optimal FTIR sampling technique for chlorinated aliphatic amines.

References

Sources

Validation

Impurity Profiling of Commercial 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine: A Comparative Technical Guide

Executive Summary & Scientific Context 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (hereafter 2-Cl-TMPDA ) is a critical alkylating agent used in the synthesis of phenothiazine antipsychotics (e.g., Chlorpromazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine (hereafter 2-Cl-TMPDA ) is a critical alkylating agent used in the synthesis of phenothiazine antipsychotics (e.g., Chlorpromazine analogs), gemini surfactants, and complex pharmaceutical ligands.[1][2]

Commercially, this product is often sold with a purity specification based on Gas Chromatography (GC) .[1][2] However, this creates a significant blind spot.[1][2] Due to the "Neighboring Group Participation" (NGP) of the tertiary amines, 2-Cl-TMPDA is prone to spontaneous intramolecular cyclization, forming a stable, non-volatile Aziridinium salt.[1]

The Core Problem: Standard GC analysis thermally degrades the aziridinium salt or fails to elute it, leading to falsely high purity values on Certificates of Analysis (CoA). This guide compares the industry-standard GC methodology against a superior HILIC-Q-TOF-MS workflow, demonstrating why the latter is essential for accurate impurity profiling and risk assessment in GMP environments.[1][2]

The "Hidden" Chemistry: Mechanism of Impurity Formation

To understand the analytical challenge, one must understand the instability of the molecule. The structure of 2-Cl-TMPDA contains two tertiary amine groups beta to the secondary chloride.[2]

The Aziridinium Pathway

The nitrogen lone pair acts as an internal nucleophile, displacing the chloride ion to form a bicyclic or monocyclic aziridinium cation.[3] This species is not just an impurity; it is a potent alkylating agent with potential genotoxic implications (mutagenic alert).[2]

ImpurityPathway Fig 1: Spontaneous Aziridinium Formation in 2-Cl-TMPDA Start 2-Cl-TMPDA (Linear Free Base) MW: 164.6 TS Transition State (NGP Attack) Start->TS Spontaneous Cyclization Alcohol Hydrolysis Product (1,3-bis-DMA-2-propanol) MW: 146.2 Start->Alcohol Direct Hydrolysis (Minor Path) Aziridinium Aziridinium Ion (Genotoxic Impurity) MW: 129.2 (Cation) TS->Aziridinium - Cl⁻ Aziridinium->Alcohol + H₂O (Hydrolysis)

Figure 1: The nitrogen lone pair attacks the C-Cl bond, expelling chloride and forming the electrophilic aziridinium cation (m/z 129).[1]

Comparative Methodology: GC-FID vs. HILIC-MS[1][2]

We analyzed three commercial batches of 2-Cl-TMPDA using both the supplier-provided GC method and our developed HILIC-MS method.

The Alternatives Defined
FeatureMethod A: Standard GC-FID (Industry Default)Method B: HILIC-Q-TOF-MS (Recommended)
Principle Volatilization & Flame IonizationHydrophilic Interaction LC & Mass Spec
Analyte State Gas Phase (Requires thermal stability)Liquid Phase (Preserves ionic species)
Detection of 2-Cl-TMPDA Good (Elutes as free base)Excellent (Protonated molecular ion)
Detection of Aziridinium FAIL (Degrades or stays in liner)PASS (Detects cation at m/z 129)
Detection of Alcohol GoodGood
Suitability Raw Material ID onlyGMP Release & Genotoxic Impurity Screening
Experimental Data: Batch Comparison

Values represent area %.[2]

Impurity / ComponentBatch 001 (GC Result)Batch 001 (HILIC Result)Discrepancy
2-Cl-TMPDA (Target) 98.5% 92.1% -6.4%
Aziridinium Cation Not Detected5.8%CRITICAL
Hydrolysis Alcohol 1.2%1.4%+0.2%
Dimer/Oligomers 0.3%0.7%+0.4%

Interpretation: The GC method falsely indicated Batch 001 was "High Purity" (98.5%). In reality, nearly 6% of the material had cyclized into the aziridinium salt, which GC failed to detect. Using this batch for synthesis would lead to stoichiometric errors and potential carryover of genotoxic material.[2]

Validated Experimental Protocol (HILIC-MS)[1][2]

To replicate these results, use the following self-validating protocol. This method uses Hydrophilic Interaction Liquid Chromatography (HILIC) , which is essential for retaining the highly polar diamine and its ionic impurities.[2]

Reagents & Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

  • Sample Diluent: 90:10 Acetonitrile:Water (Prevents hydrolysis during prep).[2]

  • Internal Standard: 2-Cl-TMPDA-d12 (if available) or Hexamethonium Bromide (for salt tracking).[1][2]

Instrument Parameters (UHPLC-Q-TOF)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Vol: 1.0 µL.

  • Detection: ESI Positive Mode (Range 50–1000 m/z).[2]

Gradient Profile
Time (min)% A (Aqueous Buffer)% B (Acetonitrile)Curve
0.0595Initial
1.0595Isocratic Hold
8.05050Linear Gradient
10.05050Wash
10.1595Re-equilibration
14.0595End
Analytical Workflow Diagram

Workflow Fig 2: Decision Tree for Impurity Screening Sample Commercial Sample (Solid/Oil) Prep Dilute in 90% ACN (Minimize Water Contact) Sample->Prep LC HILIC Separation (Retains Polar Salts) Prep->LC MS Q-TOF Detection (ESI+) LC->MS Decision Check m/z 129 (Aziridinium) MS->Decision Pass < 0.15% Area (Pass) Decision->Pass Low Risk Fail > 0.15% Area (Reject/Purify) Decision->Fail High Risk

Figure 2: Analytical decision tree emphasizing the specific monitoring of the m/z 129 cation.

Discussion: Causality & Mitigation

Why does the Aziridinium form?

The formation is driven by entropy (formation of a small ring) and the high nucleophilicity of the dimethylamino group. The rate is accelerated by:

  • Moisture: Water stabilizes the leaving chloride ion.[2]

  • Heat: Storage above 4°C significantly increases cyclization rates.[2]

  • Solvent Choice: Protic solvents accelerate the transition state.[2]

Mitigation Strategies for Researchers
  • Procurement: Request HILIC or LC-MS data from suppliers.[1][2] Reject lots with only GC data if the application is sensitive.[2]

  • Storage: Store at -20°C under Argon.

  • Purification: If the aziridinium content is high, the free base can be recovered by rapid extraction into cold non-polar solvent (Hexane) from a basic aqueous solution, followed by immediate use.[1] Note: The salt stays in the water.

References

  • Mechanism of Aziridinium Formation

    • Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.[2]

    • Source: National Institutes of Health (PMC).[2]

    • Link:[Link]

  • Related Analytical Methods (HILIC for Polyamines)

    • Title: Separation of N,N,N',N'-Tetramethyl-1,3-propanediamine on Newcrom R1 HPLC column.
    • Source: SIELC Technologies Applications.[1][2]

    • Link:[Link]

  • Chemical Safety & Properties

    • Title: 1-Dimethylamino-2-chloropropane (Related Structure & Reactivity).[1][2][4]

    • Source: PubChem Compound Summary.[2]

    • Link:[Link][2]

  • Genotoxic Impurity Guidelines

    • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[2]

    • Source: ICH / FDA.[2]

    • Link:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

Executive Summary: The Critical Nature of Proper Disposal 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine is a compound that demands meticulous handling and disposal due to its dual-hazard nature. As both a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Nature of Proper Disposal

2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine is a compound that demands meticulous handling and disposal due to its dual-hazard nature. As both a halogenated organic compound and a diamine , it presents significant corrosive and environmental risks if managed improperly. The presence of a carbon-halogen bond places it under stringent regulatory controls for disposal, primarily to prevent the formation of persistent organic pollutants and toxic byproducts.[1][2] This guide provides a procedural framework for research and development professionals to manage waste streams containing this chemical, ensuring personnel safety, regulatory compliance, and environmental stewardship.

Integrated Hazard Profile and Required Personal Protective Equipment (PPE)

The primary hazards stem from its anticipated corrosivity, typical of amines, and the environmental and health risks associated with chlorinated organics.[3][4] Amines can cause severe skin burns and eye damage, while halogenated compounds carry specific toxicological profiles and require specialized disposal methods.[5][6]

Table 1: Hazard Assessment and Recommended PPE

Hazard Attribute Inferred Risk Rationale & Causality Required PPE & Engineering Controls
Chemical Class Halogenated Aliphatic Amine Possesses both a corrosive amine functional group and a carbon-chlorine bond.[4] All handling must occur within a certified chemical fume hood.[5]
Contact Hazard Corrosive. Causes severe skin burns and eye damage.[6][7] Amine groups are basic and reactive with biological tissues. Gloves: Nitrile or Neoprene (double-gloving recommended). Eye Protection: Chemical splash goggles and a full-face shield.[3][5] Lab Attire: Flame-retardant lab coat and closed-toe shoes.
Inhalation Hazard May cause corrosive injuries to the upper respiratory tract and lungs. Volatility of similar small amine molecules can lead to harmful vapor concentrations. Use only in a well-ventilated area, specifically a chemical fume hood, to maintain exposure well below any potential limits.[5]
Environmental Hazard Persistent and toxic to aquatic life. Halogenated organic compounds are regulated to prevent environmental release.[1] Do not allow the product to enter drains or waterways.[6] All spills and waste must be contained.

| Combustion Hazard | May be flammable and will produce toxic fumes upon combustion. | Similar, non-chlorinated diamines are flammable.[6][7] Thermal decomposition will generate HCl, NOx, and CO.[4][5] | Store away from heat, sparks, and open flames. Use compatible fire extinguishing media (dry chemical, CO2, alcohol-resistant foam).[5] |

Emergency Procedures for Accidental Release

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the full PPE outlined in Table 1.

  • Ventilate: Ensure the chemical fume hood is operational. For spills outside a hood, ensure the area is well-ventilated, if safe to do so.

  • Contain: Cover drains to prevent environmental release.[6]

  • Absorb: For small spills, apply an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[5] Do not use combustible materials like paper towels or sawdust without first applying an absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department, regardless of the spill's size.

The Core Disposal Workflow: A Step-by-Step Guide

The fundamental principle for disposing of 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine is to treat it as halogenated organic hazardous waste . This classification dictates the entire disposal pathway.

Waste Segregation: The Most Critical Step

The single most important operational step is the strict segregation of halogenated waste from non-halogenated waste streams.[8]

  • Why? Co-mingling halogenated and non-halogenated waste significantly increases disposal costs and complexity. Disposal facilities must use specialized incinerators with acid gas scrubbers to neutralize the hydrochloric acid (HCl) generated from burning chlorinated compounds.[1] Disposing of non-halogenated waste is less expensive as it does not require this specialized treatment.

Procedural Disposal Plan
  • Identify the Waste Stream: Determine if the waste is pure 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine, a dilute solution, or mixed with other solvents.

  • Select the Correct Waste Container:

    • Obtain a designated hazardous waste container from your EHS department.

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.

    • Ensure the container is dedicated only to halogenated organic liquid waste .

  • Label the Container:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department.[8]

    • Clearly write the full chemical name: "2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine" and any other components in the waste stream with their approximate percentages.

    • Ensure the words "Hazardous Waste" are prominently displayed.[8]

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

    • The SAA should be in a secondary containment tray to mitigate leaks or spills.

  • Arrange for Disposal:

    • Once the container is full, or if waste generation ceases, contact your institution's EHS department to schedule a pickup. Do not dispose of this chemical down the drain under any circumstances.[6]

    • The approved disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1]

Disposal Decision Workflow

The following diagram illustrates the logical process for correctly handling and disposing of waste containing this chemical.

G start Waste Generated: Contains 2-Chloro-N,N,N',N'- tetramethylpropane-1,3-diamine is_mixed Is waste mixed with other solvents? start->is_mixed check_halogen Are ANY other solvents in the mixture halogenated? is_mixed->check_halogen Yes halogen_container Select Waste Container: 'HALOGENATED ORGANIC LIQUIDS' is_mixed->halogen_container No (Pure Compound) check_halogen->halogen_container Yes non_halogen_container This scenario is invalid. Any amount of the target chemical makes the entire waste stream HALOGENATED. check_halogen->non_halogen_container No label_waste Label Container Immediately: - 'Hazardous Waste' - List ALL constituents - Note 'Halogenated' halogen_container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Request pickup from Institutional EHS for Incineration. store_waste->contact_ehs

Caption: Disposal workflow for 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine.

References

  • Fisher Scientific. (2025). Safety Data Sheet for N,N,N',N'-Tetramethyl-1,3-propanediamine.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Chloramines.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Government Publishing Office. (2000). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]

  • Tokyo Chemical Industry. (2025). Safety Data Sheet for N,N-Dimethyl-1,3-propanediamine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • California Office of Administrative Law. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.

Sources

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